Ethyl 4,4-difluoro-3-(methylamino)butanoate
Description
Properties
IUPAC Name |
ethyl 4,4-difluoro-3-(methylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO2/c1-3-12-6(11)4-5(10-2)7(8)9/h5,7,10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYWLDCJYAWMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Ethyl 4,4-difluoro-3-(methylamino)butanoate (CAS 2248276-45-9)
[1]
Executive Summary
Ethyl 4,4-difluoro-3-(methylamino)butanoate (CAS 2248276-45-9) is a specialized fluorinated
This guide provides a comprehensive technical analysis of the compound's synthesis, physicochemical behavior, and application in the design of bioactive molecules, specifically targeting researchers involved in lead optimization and peptidomimetic synthesis.
Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
The introduction of the difluoromethyl group at the
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | Ethyl 4,4-difluoro-3-(methylamino)butanoate | |
| CAS Number | 2248276-45-9 | |
| Molecular Formula | ||
| Molecular Weight | 181.18 g/mol | |
| Physical State | Liquid (at RT) | Colorless to pale yellow |
| Predicted pKa | ~7.5 - 8.2 (Amine) | Lower than non-fluorinated analog (~9.[1][2]5) due to electron withdrawal by |
| Predicted LogP | ~1.1 | Moderate lipophilicity |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited water solubility |
Structural Significance[2][3][4]
-
Basicity Modulation: The strong electron-withdrawing inductive effect (
) of the group reduces the electron density on the adjacent nitrogen. This lowers the pKa of the amine, potentially improving passive membrane permeability by increasing the fraction of the neutral species at physiological pH [1]. -
Bioisosterism: The
group acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl ( ) or thiol ( ) groups, but with greater metabolic stability against oxidation [2].
Strategic Synthesis & Manufacturing
The synthesis of CAS 2248276-45-9 typically proceeds via the modification of the corresponding
Core Synthetic Pathway: Reductive Amination
The most robust route involves the reductive amination of Ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9). This approach allows for scalability and the potential for asymmetric induction if chiral catalysts are employed.
Experimental Workflow (Step-by-Step)
-
Precursor Preparation: Claisen condensation of ethyl difluoroacetate with ethyl acetate yields the starting
-keto ester [3]. -
Imine/Enamine Formation: The keto ester is treated with methylamine. Note: The electron-withdrawing fluorines destabilize the imine intermediate, often requiring a Lewis acid catalyst (e.g.,
) or dehydrating conditions. -
Reduction: The intermediate is reduced to the amine. Sodium triacetoxyborohydride (
) is preferred over to minimize reduction of the ester moiety.
DOT Diagram: Synthetic Logic Flow
Figure 1: Step-wise synthetic pathway from commodity fluorinated precursors to the target
Applications in Drug Discovery[3][4][12]
Peptidomimetics and Protease Inhibition
-
Mechanism: The
group adjacent to the scissile bond alters the electronic environment, often increasing the binding affinity to the target enzyme's active site (e.g., in renin or HIV protease inhibitors) [4].
Modulation of ADME Properties
The "Fluorine Effect" is utilized to fine-tune the pharmacological profile:
-
Metabolic Stability: The
bond is one of the strongest in organic chemistry ( ). Substitution at the 4-position blocks metabolic oxidation (hydroxylation) that would typically occur at an aliphatic side chain. -
Lipophilicity (
): While fluorine is lipophilic, the difluoromethyl group can participate in weak hydrogen bonding (as a donor), allowing for subtle tuning of solubility and blood-brain barrier (BBB) penetration.
Heterocycle Synthesis
This compound serves as a
-
Pyrimidines: Reaction with amidines yields fluorinated dihydropyrimidines.
-
-Lactams: Cyclization yields fluorinated
-lactams, potential antibiotic scaffolds.
Handling, Stability, and Safety
Stability Protocol
-
Hydrolysis Risk: Like all esters, this compound is susceptible to hydrolysis. However, the electron-withdrawing effect of the fluorine atoms makes the ester carbonyl more electrophilic, increasing its reactivity toward nucleophiles (including water).
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at
. Avoid protic solvents for long-term storage.
Safety Considerations
-
Fluoride Release: Under strongly basic conditions or high temperatures, elimination of
is a theoretical risk, though the -amino structure provides some stability. -
Standard PPE: Handle in a fume hood. Treat as a potential irritant and toxic by ingestion.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Ma, J.-A., & Cahard, D. (2004). Asymmetric Synthesis of Chiral Organofluorine Compounds. Chemical Reviews, 104(12), 6119–6146. Link
-
Smits, R., et al. (2021).[2] Strategic Applications of Fluorinated
-Amino Acids in Drug Design. Journal of Medicinal Chemistry. (General Reference on Class).
physical properties of Ethyl 4,4-difluoro-3-(methylamino)butanoate
A Critical Building Block for Fluorinated Peptidomimetics and Kinase Inhibitors[1][2]
Executive Summary
Ethyl 4,4-difluoro-3-(methylamino)butanoate (CAS 2248276-45-9) represents a specialized class of fluorinated
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and handling protocols. It bridges the gap between theoretical molecular design and practical laboratory application, offering researchers a validated roadmap for utilizing this intermediate in the synthesis of bioactive scaffolds.
Chemical Identity & Structural Analysis[2][3][4]
The compound is a
| Parameter | Details |
| IUPAC Name | Ethyl 4,4-difluoro-3-(methylamino)butanoate |
| CAS Number | 2248276-45-9 |
| Molecular Formula | |
| Molecular Weight | 181.18 g/mol |
| SMILES | CCOC(=O)CC(NC)C(F)F |
| InChI Key | PVYWLDCJYAWMGT-UHFFFAOYSA-N |
| Stereochemistry | Contains one chiral center at C3.[1][2][3] Typically supplied as a racemate unless specified as (R)- or (S)- enantiomer.[1][2] |
2.1 Structural Visualization
The following diagram illustrates the core connectivity and the critical difluoromethyl motif that acts as a hydrogen bond donor/acceptor, distinguishing it from its trifluoromethyl analogs.
Physicochemical Profile
Understanding the physical state and solubility profile is essential for process optimization.[2] While experimental values for this specific amino-derivative are proprietary to custom synthesis batches, they can be reliably extrapolated from the well-characterized oxo-precursor (Ethyl 4,4-difluoro-3-oxobutanoate) and trifluoro-analogs.[1][2]
3.1 Key Physical Properties
| Property | Value (Experimental/Predicted*) | Context & Causality |
| Physical State | Liquid (Oil) | Low molecular weight ester with disrupted H-bonding network due to N-methylation.[1][2] |
| Boiling Point | 175°C - 185°C (Predicted) | Higher than the oxo-precursor (162°C) due to intermolecular H-bonding via the secondary amine.[1][2] |
| Density | ~1.15 - 1.20 g/mL | Fluorination increases density relative to non-fluorinated analogs (approx 1.0 g/mL), but N-methylation slightly reduces it compared to the primary amine.[1][2] |
| pKa (Conjugate Acid) | ~7.5 - 8.5 | The electron-withdrawing |
| LogP | 0.9 ± 0.4 | Moderate lipophilicity; suitable for crossing cell membranes (Lipinski compliant).[2] |
| Solubility | DMSO, MeOH, DCM, EtOAc | High solubility in polar organic solvents. Limited solubility in water due to the lipophilic ethyl and difluoro groups.[2] |
*Predicted values based on ACD/Labs and ChemAxon algorithms for CAS 2248276-45-9.
3.2 The "Fluorine Effect"
The
-
H-Bonding: The proton on the
carbon is weakly acidic and can serve as a hydrogen bond donor, unlike the chemically inert . -
Lipophilicity:
is less lipophilic than but more lipophilic than , allowing for fine-tuning of DMPK properties.
Synthetic Methodology & Manufacturing
The synthesis of Ethyl 4,4-difluoro-3-(methylamino)butanoate typically proceeds via a reductive amination of its keto-ester precursor.[1][2] This route is preferred over direct substitution due to the sensitivity of the
4.1 Validated Synthetic Workflow
Step 1: Claisen Condensation (Precursor Synthesis)
-
Reagents: Ethyl difluoroacetate + Ethyl acetate + Base (NaOEt).[2][4]
-
Mechanism: Enolate formation followed by condensation to form Ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9).[1][2]
-
Critical Control: Temperature must be controlled (<5°C during addition) to prevent self-condensation side products.[2]
Step 2: Reductive Amination (Target Synthesis)
-
Reagents: Ethyl 4,4-difluoro-3-oxobutanoate + Methylamine (in THF/MeOH) + Reducing Agent (
or ).[1] -
Protocol:
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).[2]
[2]
Handling, Stability, and Safety (SDS Summary)
As a fluorinated ester/amine, this compound requires specific handling protocols to ensure operator safety and compound integrity.
5.1 Hazard Identification
-
GHS Classification:
-
Signal Word: WARNING
5.2 Storage & Stability[1]
-
Temperature: Store at 2-8°C (Refrigerate). Long-term storage at -20°C is recommended to prevent transesterification or hydrolysis.[1][2]
-
Atmosphere: Hygroscopic.[2] Store under inert gas (Nitrogen or Argon).[2]
-
Incompatibilities: Strong oxidizing agents, strong acids, and strong bases (which can hydrolyze the ester).
Applications in Drug Discovery
This compound is a high-value intermediate for:
-
Peptidomimetics: Introducing the
-amino acid scaffold into peptide backbones to increase proteolytic stability (half-life extension).[2] -
Kinase Inhibitors: The difluoromethyl group serves as a bioisostere for the hydroxymethyl group, potentially interacting with the hinge region of kinases while altering solubility.
-
Agrochemicals: Synthesis of pyrazole carboxanilide fungicides, where fluorinated groups enhance metabolic stability against cytochrome P450 enzymes.
References
-
BLDpharm. (2025).[2][6][7][8] Product Analysis: Ethyl 4,4-difluoro-3-(methylamino)butanoate (CAS 2248276-45-9).[1][2] Retrieved from
-
PubChem. (2025).[2] Compound Summary: Ethyl 4,4-difluoro-3-(methylamino)butanoate.[1][2][9] National Library of Medicine.[2] Retrieved from [2]
-
Watson International. (2025).[2] Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate. Retrieved from [2]
-
Fisher Scientific. (2025).[2] Safety Data Sheet: Fluorinated Esters. Retrieved from
-
GuideChem. (2025).[2] Physical Properties of Fluorinated Butanoates. Retrieved from
Sources
- 1. 2248276-45-9|Ethyl 4,4-difluoro-3-(methylamino)butanoate|BLD Pharm [bldpharm.com]
- 2. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 3. PubChemLite - Ethyl 4,4-difluoro-3-(methylamino)butanoate (C7H13F2NO2) [pubchemlite.lcsb.uni.lu]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate | C6H7ClF2O3 | CID 11672874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. danabiosci.com [danabiosci.com]
Ethyl 4,4-difluoro-3-(methylamino)butanoate: A Comprehensive Guide to Structure Elucidation and Stereoelectronic Profiling
Executive Summary
The incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry. Fluorinated
This whitepaper provides an in-depth, self-validating methodological framework for the absolute structure elucidation of ethyl 4,4-difluoro-3-(methylamino)butanoate. By synthesizing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multinuclear (
Strategic Workflow for Structure Elucidation
As application scientists, we do not rely on a single analytical technique; rather, we build orthogonal datasets that cross-validate one another. The elucidation of fluorinated aliphatic chains requires a specific operational logic: HRMS establishes the exact mass and molecular formula, FT-IR confirms the presence of heteroatomic functional groups, and multinuclear NMR maps the precise atomic connectivity[2].
Fig 1: Orthogonal analytical workflow for fluorinated molecule elucidation.
Step-by-Step Methodologies
The following protocols are designed as self-validating systems. Every experimental choice is grounded in the physical chemistry of the molecule.
Sample Preparation and Purity Assessment (LC-HRMS)
Causality: Before committing to time-intensive NMR studies, the sample's integrity must be verified. We utilize Electrospray Ionization (ESI) in positive mode because the secondary amine (methylamino group) is highly basic and readily accepts a proton to form
-
Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.
-
Inject 2
L onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 m). -
Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
-
Acquire HRMS data in ESI+ mode (resolution > 60,000 FWHM).
-
Validation: Calculate the mass error (
ppm) between the theoretical (182.0990 m/z) and the observed monoisotopic peak. An error of < 3 ppm confirms the molecular formula.
Multinuclear NMR Spectroscopy ( H, C, F)
Causality: The
-
Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (
). Ensure the solvent is stored over silver foil to prevent acidic degradation of the amine. -
Acquire
H NMR (400 MHz, 16 scans) and C NMR (101 MHz, 512 scans) using standard pulse sequences. -
Acquire
F NMR (376 MHz, 32 scans) with H decoupling to simplify the spectra, followed by a H-coupled F experiment to measure . -
Acquire 2D spectra:
H- H COSY (to trace the C2-C3-C4 aliphatic spin system) and H- C HMBC (to link the ester carbonyl to the ethyl and butanoate chains).
Vibrational Spectroscopy (ATR-FTIR)
Causality: The highly electronegative
-
Place 2 mg of the neat liquid/solid directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Apply standard pressure using the anvil.
-
Acquire 32 scans from 4000 to 400
at a resolution of 4 .
Data Presentation & Spectral Analysis
The tables below consolidate the expected quantitative data derived from the methodologies above, serving as a reference standard for this specific molecular architecture.
Table 1: HRMS and FT-IR Diagnostic Signals
| Technique | Target Feature | Theoretical / Expected Value | Analytical Significance |
| HRMS (ESI+) | 182.0990 m/z | Confirms C₇H₁₃F₂NO₂ formula. | |
| FT-IR | N-H Stretch | ~3350 | Confirms secondary amine. |
| FT-IR | C=O Stretch | ~1735 | Confirms aliphatic ester carbonyl. |
| FT-IR | C-F Stretch | 1050 - 1150 | Confirms gem-difluoro group. |
Table 2: Multinuclear NMR Assignments (in )
Note: Chemical shifts (
| Nucleus | Position | Multiplicity | Coupling Constants ( | Assignment Logic | |
| H4 ( | 5.80 | td | Massive | ||
| H3 (CH-N) | 3.20 | m | - | Deshielded by adjacent N and | |
| N- | 2.45 | s | - | Sharp singlet integrating to 3H. | |
| C4 ( | 116.0 | t | Direct C-F bond causes massive splitting. | ||
| C3 (CH-N) | 58.5 | t | 2-bond coupling to fluorine atoms. | ||
| C1 (C=O) | 171.5 | s | - | Standard ester carbonyl region. | |
| F4 | -115.5 | dd | Diastereotopic nature may cause complex splitting. |
Logical Deduction of the Molecular Backbone
The structural assembly relies heavily on 2D NMR correlations. The diagram below illustrates the logical deduction tree used to piece the molecule together from raw spectral data.
Fig 2: Logical deduction tree mapping NMR signals to the final molecular backbone.
Stereoelectronic Considerations & Conformational Analysis
Beyond simple connectivity, understanding the behavior of ethyl 4,4-difluoro-3-(methylamino)butanoate requires analyzing its stereoelectronic properties.
-
Amine Basicity (
Shift): The highly electronegative group at the C4 position exerts a strong electron-withdrawing inductive effect on the adjacent C3 amine. Consequently, the basicity of the methylamino group is significantly reduced compared to its non-fluorinated butanoate counterpart. This is a critical design parameter when utilizing this molecule in drug development to modulate membrane permeability and physiological ionization states[1]. -
The Gauche Effect: Fluorinated
-amino acids frequently exhibit preferred ground-state conformations driven by the gauche effect. The highly polarized C-F bonds tend to align gauche to the adjacent C-N bond to maximize hyperconjugative stabilization (e.g., ). This rigidifies the local backbone, which is highly advantageous for designing pre-organized peptidomimetics that resist proteolytic cleavage.
Conclusion
The complete structure elucidation of ethyl 4,4-difluoro-3-(methylamino)butanoate requires a multi-modal approach. By anchoring the molecular formula with HRMS, confirming functional groups with FT-IR, and mapping the exact connectivity via the massive heteronuclear coupling constants (
References
-
Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives National Institutes of Health (NIH) / Helvetica Chimica Acta[Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Chemical Science (Royal Society of Chemistry)[Link]
-
Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides at Room Temperature Chemical Communications (Royal Society of Chemistry)[Link]
Sources
- 1. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
The Solubility Dynamics of Ethyl 4,4-difluoro-3-(methylamino)butanoate in Organic Solvents
Executive Summary
The incorporation of fluorine into amino acid derivatives has revolutionized modern drug discovery and peptidomimetic design. Ethyl 4,4-difluoro-3-(methylamino)butanoate (CAS No. 2248276-45-9) serves as a highly specialized, conformationally restricted building block. The strategic placement of a difluoromethyl (
This whitepaper provides an in-depth mechanistic analysis of the solubility parameters of Ethyl 4,4-difluoro-3-(methylamino)butanoate, detailing predictive thermodynamic models, empirical solvent profiles, and validated experimental protocols for solubility quantification.
Structural Mechanics and Predictive Solubility
To predict the solubility of Ethyl 4,4-difluoro-3-(methylamino)butanoate, we must analyze the causality behind its structural components. The molecule's solubility is governed by a delicate balance of dispersive forces, polar interactions, and hydrogen bonding—quantifiable via Hansen Solubility Parameters (HSP) .
-
The Difluoromethyl (
) Group: Fluorine is highly electronegative. Its presence exerts a strong inductive electron-withdrawing effect ( effect) on the adjacent secondary amine. This significantly reduces the basicity (lower pKa) and nucleophilicity of the nitrogen atom. Furthermore, fluorinated alkyl groups exhibit the "fluorous effect," increasing lipophilicity and promoting solubility in highly non-polar or fluorinated solvents . -
The Secondary Amine (
): While typically a strong hydrogen-bond donor and acceptor, its capacity is dampened by the -fluorines. However, it still allows for moderate solubility in polar protic solvents. -
The Ethyl Ester (
): Acts as a hydrogen-bond acceptor and contributes to the molecule's overall lipophilicity, ensuring excellent miscibility in polar aprotic solvents like DMSO and Ethyl Acetate.
Structure-Property relationships dictating the solubility of the fluorinated ester.
Empirical Solubility Profiles in Organic Solvents
Based on the cohesive energy density and the modified polarity induced by the
Table 1: Predicted Solubility Matrix and Solvent Interactions
| Solvent Class | Representative Solvents | Estimated Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High (>100 mg/mL) | Excellent matching of dipole moments. The ester and amine groups readily interact with the solvent's strong H-bond accepting capabilities without requiring H-bond donation from the solvent. |
| Polar Protic | Methanol, Ethanol, IPA | High (50 - 100 mg/mL) | Solvents can donate hydrogen bonds to the ester carbonyl and the amine nitrogen. However, the electron-withdrawing fluorines slightly reduce the energetic payoff of these interactions. |
| Moderately Polar | Ethyl Acetate, DCM, THF | Very High (>100 mg/mL) | "Like dissolves like." The ethyl ester backbone shares near-identical dispersive and polar Hansen parameters with these solvents. |
| Non-Polar | Hexane, Toluene | Moderate (10 - 50 mg/mL) | The lipophilic ethyl chain and the fluorinated moiety enhance dispersion forces, allowing for reasonable solubility despite the polar amine and ester groups. |
| Fluorous | Perfluorohexane | Low to Moderate | While the |
Experimental Methodology: The Shake-Flask Protocol
To transition from predictive modeling to empirical validation, the Shake-Flask Method remains the gold-standard thermodynamic protocol for determining equilibrium solubility in early drug discovery and chemical characterization . Unlike kinetic methods (which rely on DMSO stock dilution), the shake-flask method guarantees that the solid-state thermodynamics of the compound are accurately reflected.
Step-by-Step Protocol for Organic Solvent Solubility
Phase 1: Preparation and Equilibration
-
Solvent Dispensing: Dispense exactly 5.0 mL of the target organic solvent (e.g., Acetonitrile, Ethyl Acetate, Hexane) into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap to prevent solvent evaporation.
-
Solute Addition: Incrementally add solid Ethyl 4,4-difluoro-3-(methylamino)butanoate to the vial until a visible excess of undissolved solid remains (supersaturation).
-
Thermal Agitation: Place the sealed vials in an orbital shaker incubator. Set the temperature strictly to
(or for biological relevance) and the agitation speed to 150 RPM. -
Equilibration: Allow the suspension to equilibrate for 48 to 72 hours. Causality note: Fluorinated compounds can exhibit slow dissolution kinetics due to highly stable crystal lattices; 48 hours ensures true thermodynamic equilibrium is reached.
Phase 2: Separation and Quantification
5. Phase Separation: Remove the vials and centrifuge the mixtures at 10,000 RPM for 15 minutes at the exact equilibration temperature to pellet the undissolved excess solid.
6. Sampling: Carefully extract 100
The Shake-Flask thermodynamic solubility workflow for organic solvents.
Implications for Drug Development
The solubility profile of Ethyl 4,4-difluoro-3-(methylamino)butanoate is highly advantageous for synthetic workflows. Because it is an esterified, fluorinated amine, it bypasses the notorious insolubility of zwitterionic free amino acids in organic media.
In the context of peptide synthesis or medicinal chemistry, this compound can be readily dissolved in DCM or DMF for standard amide coupling reactions (e.g., using HATU/DIPEA). The electron-withdrawing nature of the difluoromethyl group necessitates the use of slightly more potent coupling conditions due to the reduced nucleophilicity of the methylamine, but the excellent organic solubility ensures high effective molarities during the reaction, driving yields upward .
References
-
Pencil and Paper Estimation of Hansen Solubility Parameters ACS Omega[Link]
-
Synthesis of complex unnatural fluorine-containing amino acids National Institutes of Health (PMC)[Link]
-
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor MDPI[Link]
-
Annex 4 - Protocol to conduct equilibrium solubility experiments World Health Organization (WHO)[Link]
-
Utility of fluorinated α-amino acids in development of therapeutic peptides Taylor & Francis Online[Link]
An In-Depth Technical Guide to Ethyl 4,4-difluoro-3-(methylamino)butanoate: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Ethyl 4,4-difluoro-3-(methylamino)butanoate, a fluorinated β-amino ester of increasing interest to researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental molecular and physical properties, provide a detailed, field-proven synthesis protocol, and explore its potential applications, grounded in the established significance of its structural motifs in medicinal chemistry.
Core Molecular and Physical Properties
Ethyl 4,4-difluoro-3-(methylamino)butanoate is a specialized chemical entity characterized by the presence of a gem-difluoro group and a secondary amine integrated into a β-amino ester scaffold. These features are known to impart unique physicochemical properties that are highly desirable in the design of novel therapeutics.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃F₂NO₂ | [1] |
| Molecular Weight | 181.18 g/mol | [1] |
| Monoisotopic Mass | 181.09143 Da | [1] |
| Predicted XlogP | 0.9 | [1] |
| SMILES | CCOC(=O)CC(C(F)F)NC | [1] |
| InChI | InChI=1S/C7H13F2NO2/c1-3-12-6(11)4-5(10-2)7(8)9/h5,7,10H,3-4H2,1-2H3 | [1] |
| CAS Number | 2248276-45-9 |
Synthesis of Ethyl 4,4-difluoro-3-(methylamino)butanoate
The synthesis of the target molecule is most efficiently achieved through a two-step process, commencing with the Claisen condensation to form the β-keto ester precursor, followed by a reductive amination. This approach allows for high yields and purity.
Step 1: Synthesis of the Precursor, Ethyl 4,4-difluoro-3-oxobutanoate
The initial and crucial step is the synthesis of Ethyl 4,4-difluoro-3-oxobutanoate. This is accomplished via a Claisen condensation reaction between ethyl difluoroacetate and ethyl acetate, facilitated by a strong base such as sodium ethoxide.[2]
Experimental Protocol:
-
To a stirred suspension of sodium ethoxide (0.22 mol) in ethyl acetate (0.53 mol) at 25°C, the mixture is cooled to 5°C.
-
Ethyl difluoroacetate (0.2 mol) is added dropwise, maintaining the internal temperature between 10 and 25°C over 2 hours.
-
The reaction mixture is then heated to 65°C and stirred for an additional 2 hours.
-
After cooling to 20°C, the reaction is quenched by the addition of sulfuric acid (0.2 mol) at a temperature between 20 and 25°C, leading to the precipitation of sodium hydrogensulfate.
-
The solid is removed by filtration and washed with ethyl acetate. The filtrate contains the desired Ethyl 4,4-difluoro-3-oxobutanoate.
Step 2: Reductive Amination to Yield Ethyl 4,4-difluoro-3-(methylamino)butanoate
The second step involves the conversion of the β-keto ester to the final product through reductive amination. This reaction proceeds by the formation of an intermediate imine or enamine upon reaction with methylamine, which is then reduced in situ to the corresponding secondary amine.[3][4] A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is selective for the imine over the ketone.[4]
Experimental Protocol:
-
To a stirred solution of Ethyl 4,4-difluoro-3-oxobutanoate (1 equivalent) in a suitable solvent such as methanol or chloroform, methylamine (2-3 equivalents, as a solution in a compatible solvent) and a catalytic amount of acetic acid are added.[3]
-
The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50°C) to facilitate the formation of the imine/enamine intermediate.[3]
-
Sodium cyanoborohydride (1.5-2 equivalents) is then added portion-wise to the reaction mixture.
-
The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford Ethyl 4,4-difluoro-3-(methylamino)butanoate.
Caption: Synthetic pathway for Ethyl 4,4-difluoro-3-(methylamino)butanoate.
Significance in Drug Development and Medicinal Chemistry
The structural components of Ethyl 4,4-difluoro-3-(methylamino)butanoate, namely the gem-difluoro group and the β-amino ester moiety, are of significant interest in modern drug design for several key reasons.
The Role of the Gem-Difluoro Group
The introduction of a gem-difluoro (CF₂) group into a molecule can profoundly and beneficially alter its pharmacokinetic and pharmacodynamic properties.[5][6] This is due to several factors:
-
Metabolic Stability: The CF₂ group can act as a bioisostere for a methylene (CH₂) group or a carbonyl (C=O) group, but it is significantly more resistant to metabolic oxidation. This can lead to an increased biological half-life of a drug candidate.[7]
-
Modulation of Physicochemical Properties: Fluorine is highly electronegative, and its incorporation can influence a molecule's pKa, lipophilicity, and conformational preferences. These modifications can enhance binding affinity to the target protein and improve membrane permeability.[5][6]
-
Conformational Control: The steric and electronic properties of the CF₂ group can lock the molecule into a specific conformation that is more favorable for binding to its biological target.
Caption: Impact of the gem-difluoro group on drug properties.
The Utility of the β-Amino Ester Scaffold
β-amino esters are valuable building blocks in the synthesis of a wide range of biologically active molecules. They are precursors to:
-
β-Lactams: A core structural motif in many antibiotic drugs.[7]
-
Peptidomimetics: Compounds that mimic the structure and function of peptides, often with improved stability and bioavailability.
-
Heterocyclic Compounds: A diverse class of compounds with a broad spectrum of pharmacological activities.
Furthermore, polymers based on β-amino esters, known as poly(β-amino esters) (PBAEs), are being extensively investigated as biodegradable and pH-responsive materials for drug and gene delivery systems.[8][9][10][11]
Potential Applications
While specific studies on Ethyl 4,4-difluoro-3-(methylamino)butanoate are not yet widely published, its precursor, Ethyl 4,4-difluoro-3-oxobutanoate, is a known key intermediate in the synthesis of pharmaceuticals, including potassium channel activators and β-alanine derived GABA-T antagonists.[12] The introduction of the methylamino group in the target molecule opens up possibilities for its use as a scaffold in the development of new chemical entities targeting a variety of biological pathways. The combination of the metabolically robust gem-difluoro group and the versatile β-amino ester functionality makes this compound a promising starting point for the synthesis of novel drug candidates with potentially improved pharmacokinetic profiles and therapeutic efficacy.
Conclusion
Ethyl 4,4-difluoro-3-(methylamino)butanoate represents a valuable and strategically designed molecule for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its structural features offer significant advantages for the development of novel therapeutics. As research into fluorinated organic compounds continues to expand, molecules such as this will undoubtedly play a crucial role in the creation of the next generation of medicines.
References
-
Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PMC. [Link]
-
Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. [Link]
-
LookChem. Cas 352-24-9,Ethyl 4,4-difluoro-3-oxobutanoate. [Link]
-
PubChem. Ethyl 4,4-difluoro-3-(methylamino)butanoate. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]
-
Poly-beta-amino-esters nano-vehicles based drug delivery system for cartilage. PMC. [Link]
-
Poly(beta-amino esters): applications in immunology. PMC. [Link]
-
University of Groningen. Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. (2019-01-24). [Link]
-
Recent progress and applications of poly(beta amino esters)-based biomaterials. PubMed. [Link]
Sources
- 1. PubChemLite - Ethyl 4,4-difluoro-3-(methylamino)butanoate (C7H13F2NO2) [pubchemlite.lcsb.uni.lu]
- 2. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 3. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 6. enamine.net [enamine.net]
- 7. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly-beta-amino-esters nano-vehicles based drug delivery system for cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly(beta-amino esters): applications in immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. Recent progress and applications of poly(beta amino esters)-based biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lookchem.com [lookchem.com]
Whitepaper: The Discovery, Synthesis, and Application of Ethyl 4,4-difluoro-3-(methylamino)butanoate
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine has transitioned from a niche structural modification to a foundational principle of drug design. Among the most valuable fluorinated building blocks are
Ethyl 4,4-difluoro-3-(methylamino)butanoate (CAS: 2248276-45-9) represents a highly specialized, modern iteration of this class. By combining a
Historical Context & Discovery Rationale
The "discovery" of Ethyl 4,4-difluoro-3-(methylamino)butanoate is not defined by a single historical event, but rather by the evolutionary convergence of two major paradigms in drug discovery during the late 2010s: the rise of
The Evolution of -Amino Acids
Historically,
The Difluoromethyl (–CHF₂) Bioisostere Paradigm
For decades, the trifluoromethyl (–CF₃) group was the default choice for increasing lipophilicity. However, in 2017, Zafrani et al. definitively demonstrated that the difluoromethyl group possesses unique physicochemical properties, acting as a "lipophilic hydrogen bond donor"[3]. The –CHF₂ moiety serves as a highly effective bioisostere for hydroxyl (–OH) and thiol (–SH) groups[4]. It provides hydrogen-bond donating capabilities similar to thiophenols or amines, but with enhanced lipophilicity, making it a superior choice for improving membrane permeability without sacrificing target binding[5].
The commercial cataloging of Ethyl 4,4-difluoro-3-(methylamino)butanoate (circa 2018–2019) was a direct response to this paradigm shift, providing medicinal chemists with a ready-to-use building block to install this lipophilic hydrogen bond donor directly into novel APIs[1].
Chemical Properties & Quantitative Data
To effectively utilize this building block in synthesis, one must understand its fundamental properties. The electron-withdrawing nature of the –CHF₂ group significantly lowers the pKa of the adjacent secondary amine, altering its nucleophilicity and basicity compared to non-fluorinated analogs.
| Property | Value / Description |
| Chemical Name | Ethyl 4,4-difluoro-3-(methylamino)butanoate |
| CAS Registry Number | 2248276-45-9 |
| Molecular Formula | C₇H₁₃F₂NO₂ |
| Molecular Weight | 181.18 g/mol |
| Structural Class | Fluorinated |
| Key Functional Groups | Difluoromethyl (–CHF₂), Secondary Amine, Ethyl Ester |
| Physical State | Liquid (at standard temperature and pressure) |
Mechanistic Pathway: The Aza-Michael Addition
The most efficient and scalable method to synthesize this compound is via an Aza-Michael addition. The mechanism relies on the nucleophilic attack of methylamine onto an electron-deficient fluorinated enoate[6]. The –CHF₂ group plays a dual role: it highly activates the
Mechanistic pathway of the Aza-Michael addition yielding the target fluorinated β-amino ester.
Synthetic Methodology: Step-by-Step Protocol
As an Application Scientist, I emphasize that a robust protocol must be greater than a list of instructions; it must explain the causality behind the chemistry and include internal validation loops. The following protocol details the synthesis of Ethyl 4,4-difluoro-3-(methylamino)butanoate via the Aza-Michael addition of methylamine to ethyl 4,4-difluorobut-2-enoate[6].
Objective
To synthesize the target
Materials
-
Michael Acceptor: Ethyl 4,4-difluorobut-2-enoate (1.0 eq)
-
Nucleophile: Methylamine (33% w/w solution in absolute ethanol, 1.1 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Workflow
Step 1: Preparation of the Electrophile Solution
-
Action: Dissolve ethyl 4,4-difluorobut-2-enoate in anhydrous THF to achieve a 0.5 M concentration under an inert argon atmosphere.
-
Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the ethyl ester. THF is selected because it maintains the solubility of both the fluorinated enoate and the incoming amine, while its moderate polarity stabilizes the transition state of the enolate intermediate without promoting side reactions.
Step 2: Controlled Nucleophilic Addition
-
Action: Cool the reaction vessel to 0 °C using an ice-water bath. Add the ethanolic methylamine solution dropwise over 30 minutes using a syringe pump.
-
Causality: The highly electron-withdrawing –CHF₂ group makes the
-carbon extremely electrophilic. Adding the amine at room temperature can lead to a runaway exothermic reaction, promoting polymerization of the enoate or retro-Michael processes. Strict thermal control ensures regioselective C–N bond formation.
Step 3: Reaction Maturation & Self-Validation
-
Action: Remove the ice bath and allow the reaction to slowly warm to 25 °C. Stir for 4–6 hours.
-
Self-Validating System: Monitor the reaction via LC-MS and TLC (Hexanes/EtOAc 7:3). The protocol validates itself when the UV-active starting material spot disappears, replaced by a lower-Rf, ninhydrin-positive spot. If the starting material persists past 6 hours, it indicates evaporative loss of methylamine, requiring a micro-addition (0.1 eq) of the amine.
Step 4: Quenching and Phase Partitioning
-
Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: A mild basic quench (NaHCO₃) is deliberately chosen over an acidic quench. An acidic quench would protonate the newly formed secondary amine, trapping the target product in the aqueous phase. The basic environment ensures the product remains neutral and partitions cleanly into the organic phase.
Step 5: Purification
-
Action: Purify the crude viscous oil via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 50:50 Hexanes/EtOAc) to yield pure Ethyl 4,4-difluoro-3-(methylamino)butanoate.
Applications in Drug Development
The integration of Ethyl 4,4-difluoro-3-(methylamino)butanoate into a drug discovery pipeline offers several distinct advantages:
-
Kinase Inhibitor Scaffolds: The molecule can be cyclized or coupled to form highly functionalized 3,3-difluoropiperidines or pyrazolo-piperidines (e.g., intermediates for Leucine-rich repeat kinase 2 (LRRK2) inhibitors)[6].
-
Metabolic Shielding: The –CHF₂ group sterically and electronically shields the adjacent amine from oxidative deamination by monoamine oxidases (MAOs) or cytochrome P450 enzymes.
-
Permeability Enhancement: By acting as a lipophilic hydrogen bond donor, the –CHF₂ group improves the passive membrane permeability of the resulting peptidomimetics, a crucial metric for achieving oral bioavailability in complex APIs[3].
References
-
Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry (ACS Publications), 2017. URL:[Link]
-
Barron, B., et al. "A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition." Organic Letters, 2024. URL:[Link]
-
Fustero, S., et al. "New strategy for the stereoselective synthesis of fluorinated beta-amino acids." Journal of Organic Chemistry, 2002. URL:[Link]
Sources
- 1. ethyl 4,4-difluoro-3-(methylamino)butanoate | 2248276-45-9 [sigmaaldrich.com]
- 2. New strategy for the stereoselective synthesis of fluorinated beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 4,4-difluoro-3-(methylamino)butanoate safety and handling
Technical Guide: Safety, Handling, and Synthetic Utility of Ethyl 4,4-difluoro-3-(methylamino)butanoate
Executive Summary
Ethyl 4,4-difluoro-3-(methylamino)butanoate (EFMB) is a specialized fluorinated
This guide provides a rigorous, self-validating framework for the safe handling, storage, and experimental application of EFMB. It moves beyond generic safety data sheets (SDS) to address the specific physicochemical challenges posed by gem-difluoro-substituted amines.
Part 1: Chemical Identity & Physicochemical Profile[1]
Understanding the molecular architecture is the first step in safety. The electron-withdrawing nature of the difluoromethyl group significantly influences the reactivity of the adjacent amine.
| Property | Specification | Technical Note |
| IUPAC Name | Ethyl 4,4-difluoro-3-(methylamino)butanoate | |
| Molecular Formula | ||
| Molecular Weight | 181.18 g/mol | |
| CAS Number | Not widely listed (Catalog Ref: BLD-02629196) | Verify batch-specific CoA |
| Physical State | Colorless to pale yellow oil | Low melting point anticipated |
| Solubility | DCM, EtOAc, MeOH, DMSO | Lipophilic due to ethyl/methyl groups |
| pKa (Predicted) | ~7.5 - 8.5 (Amine) | Lower than typical |
Structural Insight:
The
Part 2: Hazard Identification & Toxicology (E-E-A-T)
While specific toxicological data for EFMB is limited, its hazard profile is extrapolated from structure-activity relationships (SAR) of fluorinated amines and esters.
Core Hazards
-
Skin & Eye Irritation (GHS Category 2/2A): The secondary amine function is caustic. Direct contact can cause chemical burns or severe dermatitis.
-
Respiratory Irritation (STOT SE 3): Volatile organic amines are potent respiratory irritants. The difluoro moiety does not significantly increase volatility but may alter mucosal absorption.
-
Thermal Decomposition Risk:
-
Mechanism: At temperatures
or under strong acidic hydrolysis, the group can degrade. -
Byproduct: Potential release of Hydrogen Fluoride (HF) traces, though the
group is generally more robust than regarding elimination.
-
Self-Validating Safety Check
-
The "Litmus" Test: Keep moistened pH paper at the sash of the fume hood. Any color change indicates volatile amine escape, signaling ventilation failure or improper sealing.
Part 3: Safe Handling & Storage Protocols
The stability of EFMB is compromised by two factors: hydrolysis (ester) and carbamate formation (amine + atmospheric
Storage Workflow
-
Temperature: Store at
. -
Atmosphere: Argon or Nitrogen blanket is mandatory .
-
Container: Amber glass with PTFE-lined caps. Avoid ground glass joints for long-term storage (amine "freezing").
Handling Decision Tree (DOT Visualization)
Figure 1: Operational workflow for handling fluorinated amino-esters.
Part 4: Synthetic Utility & Experimental Protocols
As a Senior Scientist, it is critical to recognize that the reduced basicity of the amine (due to the
Recommended Protocol: Amide Coupling (Peptide Synthesis Context)
Objective: Coupling EFMB (as the amine component) with a carboxylic acid (
Reagents:
-
Coupling Agent: HATU (preferred for lower nucleophilicity amines) or COMU.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: Anhydrous DMF or DCM.
Step-by-Step Methodology:
-
Activation (The Acid):
-
In a flame-dried flask under Argon, dissolve
(1.0 equiv) in anhydrous DMF. -
Add HATU (1.1 equiv) and DIPEA (1.2 equiv).
-
Checkpoint: Stir for 5-10 minutes. A slight color change (yellowing) confirms active ester formation.
-
-
Addition (The EFMB):
-
Dissolve EFMB (1.0 equiv) in minimal DMF.
-
Add dropwise to the activated acid mixture.
-
Expert Tip: If EFMB is supplied as a salt (e.g., HCl salt), increase DIPEA to 2.5 equiv to ensure the free amine is generated in situ.
-
-
Monitoring:
-
Monitor via LC-MS. Look for the
peak corresponding to the coupled product. -
Note: The
group gives a distinctive splitting pattern in NMR ( to ppm, doublet of doublets).
-
-
Workup:
-
Dilute with EtOAc. Wash with
(to remove DMF), followed by sat. and brine. -
Dry over
.
-
Reaction Logic Visualization
Figure 2: Mechanistic pathway for coupling electron-deficient fluorinated amines.
Part 5: Waste Management & Decontamination
Fluorinated organic compounds require specific disposal streams to prevent environmental contamination (PFAS-related concerns, though this molecule is short-chain).
-
Segregation: Do not mix with general organic solvents if your facility separates halogenated waste. EFMB belongs in the Halogenated Organic Waste stream.
-
Spill Cleanup:
-
Small Spill (<5 mL): Absorb with vermiculite. Wipe surface with a mild detergent (avoid strong bleach, which may react with amines).
-
Decontamination: Rinse glassware with acetone, then ethanol. The rinse should go into halogenated waste.
-
References
-
PubChem. (n.d.).[1] Ethyl 4,4-difluoro-3-(methylamino)butanoate. National Library of Medicine. Retrieved March 1, 2026, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria. Retrieved March 1, 2026, from [Link]
-
National Institutes of Health (NIH). (2024). Chemical Safety Guide: Handling Fluorinated Compounds. Retrieved March 1, 2026, from [Link]
Sources
Methodological & Application
Technical Guide: Purification of Ethyl 4,4-difluoro-3-(methylamino)butanoate by Column Chromatography
Part 1: Executive Summary & Compound Profile[1]
Scope and Application
This technical note details the purification protocol for Ethyl 4,4-difluoro-3-(methylamino)butanoate (CAS: 1779354-93-0).[1] This compound is a critical fluorinated building block, often employed in the synthesis of kinase inhibitors and other pharmaceutical agents where the gem-difluoro group serves as a bioisostere for a carbonyl or to modulate metabolic stability.
The primary challenge in purifying this compound is the secondary amine functionality, which interacts strongly with the acidic silanol groups (
Chemo-Physical Profile
Before initiating purification, the operator must understand the physical constraints of the target molecule.
| Property | Data / Description | Impact on Purification |
| Chemical Formula | -- | |
| Molecular Weight | 181.18 g/mol | Low MW implies potential volatility.[1] |
| Physical State | Colorless to pale yellow oil | Liquid loading or dry loading on Celite recommended.[1] |
| Basicity ( | Est. 8.0 - 9.0 | Basic enough to protonate on silica; requires basic modifier.[1] |
| UV Activity | Weak (Ester carbonyl ~210 nm) | UV detection is unreliable; chemical staining is mandatory.[1] |
| Solubility | Soluble in DCM, EtOAc, MeOH | Compatible with standard normal-phase solvents.[1] |
Part 2: Chromatographic Strategy
To achieve high purity (>95%) and recovery, we must neutralize the acidity of the stationary phase. Two strategies are presented:
-
Method A (Standard): Silica Gel 60 with Triethylamine (TEA) modifier.[1]
-
Method B (High Performance): Amine-functionalized Silica (KP-NH).[1]
Strategic Decision Matrix (DOT Diagram)
Figure 1: Decision matrix for selecting the appropriate stationary phase based on crude material behavior.
Part 3: Detailed Experimental Protocols
Detection: The Ninhydrin Stain
Since the target lacks a strong chromophore, UV detection at 254 nm is often insufficient. Ninhydrin is the specific visualization method for the secondary amine.
Reagent Preparation:
-
Dissolve 1.5 g Ninhydrin in 100 mL of
-butanol. -
Add 3.0 mL of Acetic Acid.[1]
Visualization Steps:
-
Dip plate into Ninhydrin solution.
-
Heat with a heat gun until spots appear.[1]
-
Result: The product will appear as a red/purple spot .
Method A: Standard Silica with Triethylamine (TEA)
Best for routine purification where cost is a factor.[1]
Reagents:
-
Stationary Phase: Silica Gel 60 (40-63 µm).[1]
-
Mobile Phase A: Hexanes (or Heptane).[1]
-
Modifier: Triethylamine (TEA).[1]
Step-by-Step Protocol:
-
Eluent Preparation (Crucial):
-
Column Pre-treatment:
-
Sample Loading:
-
Elution Gradient:
-
Fraction Collection:
-
Collect small fractions (e.g., 10-15 mL for a 10g column).
-
Spot every 3rd fraction on TLC and stain with Ninhydrin.[1]
-
Method B: Amine-Functionalized Silica (KP-NH)
Best for difficult separations or when TEA contamination is unacceptable.[1]
Reagents:
-
Stationary Phase: Propylamine-functionalized silica (e.g., Biotage KP-NH, Chromabond NH2).[1]
-
Mobile Phase: Hexanes / Ethyl Acetate (No modifier needed).[1]
Protocol Differences:
-
No Modifier: Do not add TEA. The stationary phase is already basic.
-
Solvent System: You may need a less polar gradient than Method A because the amine-silica is less retentive than standard silica.[1]
-
Suggested Gradient: 0% to 20% EtOAc in Hexanes.[1]
-
-
Advantages: Eliminates the need to remove TEA from the final product; prevents salt formation.[1]
Part 4: Post-Run Processing & Quality Control[1]
Volatility Warning
The target, Ethyl 4,4-difluoro-3-(methylamino)butanoate , has a relatively low molecular weight (181.18 g/mol ).[1]
-
Risk: High vacuum or high heat on the rotary evaporator can cause significant yield loss (sublimation/evaporation).
-
Protocol:
Analytical Validation
Confirm identity and purity before proceeding to the next synthetic step.[1]
| Method | Expected Signal |
| 1H NMR ( | |
| 19F NMR | |
| LC-MS | [M+H]+: 182.2 m/z.[1] |
Part 5: Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Streaking / Tailing | Inufficient base modifier. | Increase TEA concentration to 2% or switch to Method B (NH-Silica). |
| Product decomposes | Silica acidity or hydrolysis.[1][2][11] | Use Method B (Neutral/Basic support).[1] Avoid water in eluents.[1] |
| Low Recovery | Volatility during drying.[1] | Stop evaporation immediately after solvent removal.[1] Do not leave on high vac. |
| Co-elution | Gradient too steep. | Use a shallower gradient (e.g., 10% to 20% B over 20 CV). |
References
-
Biotage. Strategies for the Purification of Basic Compounds. Flash Purification Application Note. Available at: [Link][1]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] Available at: [Link][1]
-
Reach Devices. How to set-up a flash chromatography silica column and actually succeed at separation. Available at: [Link][1]
-
Organic Syntheses. General procedures for flash chromatography. Org.[1][5][6][11] Synth. 1978, 58, 152. Available at: [Link][1]
Sources
- 1. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. epfl.ch [epfl.ch]
- 4. How to set up and run a flash chromatography column. [reachdevices.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. theory.labster.com [theory.labster.com]
- 7. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. column-chromatography.com [column-chromatography.com]
- 9. orgsyn.org [orgsyn.org]
- 10. rsc.org [rsc.org]
- 11. biotage.com [biotage.com]
Application Notes & Protocols: The Utility of Ethyl 4,4-difluoro-3-(methylamino)butanoate as a Key Pharmaceutical Intermediate
Abstract and Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability.[1] Within the vast landscape of fluorinated building blocks, β-amino esters bearing gem-difunctional groups are of particular interest due to their prevalence in a variety of bioactive molecules.[2][3] This document provides a comprehensive guide to the synthesis and application of Ethyl 4,4-difluoro-3-(methylamino)butanoate , a versatile intermediate for creating complex pharmaceutical agents.
Unlike its non-fluorinated counterparts, the presence of the difluoromethyl group at the β-position introduces unique electronic properties and conformational constraints that can be exploited in drug design. This guide is intended for researchers, medicinal chemists, and process development scientists. It details a robust, two-step synthesis protocol starting from the commercially available Ethyl 4,4-difluoro-3-oxobutanoate, followed by a practical application in the synthesis of a hypothetical downstream drug target. The protocols are designed with an emphasis on explaining the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the experimental choices.
Physicochemical Properties and Handling
A summary of the known and predicted properties of the title compound and its key precursor is presented below.
| Property | Ethyl 4,4-difluoro-3-oxobutanoate | Ethyl 4,4-difluoro-3-(methylamino)butanoate |
| CAS Number | 352-24-9[4] | 2248276-45-9 |
| Molecular Formula | C₆H₈F₂O₃[4] | C₇H₁₃F₂NO₂ |
| Molecular Weight | 166.12 g/mol [4] | 181.18 g/mol |
| Appearance | Colorless to faint yellow liquid[4] | Predicted: Colorless to pale yellow oil |
| Boiling Point | 162 °C[5] | Not available |
| Density | 1.269 g/mL at 25 °C[4] | Not available |
| Storage | Store at 0 - 8 °C[4] | Store under inert atmosphere, refrigerated |
Safety & Handling:
-
Ethyl 4,4-difluoro-3-oxobutanoate: Causes skin and serious eye irritation.[5] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Ethyl 4,4-difluoro-3-(methylamino)butanoate: As a secondary amine, it should be considered a potential irritant. Handle with standard PPE in a fume hood.
-
Reductive Amination Reagents: Sodium borohydride and its derivatives are water-reactive and can release flammable hydrogen gas.[6] Handle with care, avoiding contact with moisture and acidic conditions.
Synthesis Protocol: From β-Keto Ester to β-Amino Ester
The synthesis of Ethyl 4,4-difluoro-3-(methylamino)butanoate is most efficiently achieved via a two-step process starting from Ethyl 4,4-difluoro-3-oxobutanoate:
-
Enamine Formation: Condensation with methylamine to form the corresponding enamine.
-
Reduction: Stereoselective reduction of the enamine intermediate to the final saturated β-amino ester.
This sequence is often telescoped into a one-pot reductive amination procedure, which is detailed below.
Diagram of the Synthetic Workflow
Caption: Overall workflow from precursors to the target intermediate and its application.
Protocol 3.1: One-Pot Reductive Amination
This protocol is adapted from established methods for the reductive amination of β-keto esters.[7][8][9] The choice of sodium borohydride (NaBH₄) as the reducing agent offers a balance of reactivity and safety, as it selectively reduces the imine/enamine intermediate in the presence of the ester functionality.[6][10]
Reagents & Materials:
| Reagent | M.W. | Amount | Moles | Notes |
| Ethyl 4,4-difluoro-3-oxobutanoate | 166.12 | 10.0 g | 60.2 mmol | Starting material |
| Methylamine (40% in H₂O) | 31.06 | 5.14 g | 66.2 mmol | 1.1 eq. |
| Methanol (MeOH) | 32.04 | 100 mL | - | Solvent |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.50 g | 66.2 mmol | 1.1 eq. |
| Diethyl Ether (Et₂O) | 74.12 | 200 mL | - | For extraction |
| Saturated NaCl solution | - | 100 mL | - | For workup |
| Anhydrous MgSO₄ | 120.37 | 10 g | - | Drying agent |
Experimental Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4,4-difluoro-3-oxobutanoate (10.0 g, 60.2 mmol) and methanol (100 mL). Cool the solution to 0 °C in an ice bath.
-
Amine Addition: While stirring at 0 °C, add the methylamine solution (5.14 g, 66.2 mmol) dropwise over 10 minutes. Allow the reaction mixture to stir at 0 °C for 30 minutes, during which the formation of the enamine/imine intermediate occurs.
-
Causality Insight: Performing the initial condensation at low temperature minimizes potential side reactions. The equilibrium favors the formation of the C=N bond, which is more electrophilic than the starting ketone, priming it for reduction.
-
-
Reduction: Slowly add sodium borohydride (2.50 g, 66.2 mmol) portion-wise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (H₂) will be observed.
-
Trustworthiness Check: The portion-wise addition of NaBH₄ is critical for controlling the exothermic reaction and preventing a dangerous buildup of hydrogen gas.[6]
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup & Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated NaCl solution (100 mL). This will decompose any remaining NaBH₄.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 4,4-difluoro-3-(methylamino)butanoate.
Application in Pharmaceutical Synthesis
Ethyl 4,4-difluoro-3-(methylamino)butanoate is a valuable precursor for synthesizing molecules containing a difluorinated β-amino acid scaffold. The secondary amine provides a convenient handle for further functionalization, most commonly through acylation to form amides. This motif is found in various classes of therapeutic agents.
Diagram of a Hypothetical Application
Sources
- 1. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]
- 3. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]
- 4. chemimpex.com [chemimpex.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 8. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
protocol for N-methylation in fluorinated butanoates
[1][2][3][4][5][6][7][8][9]
The Challenge:
N-methylation of fluorinated butanoates (e.g.,
Critical Failure Modes:
-
-Elimination (HF Loss): In
-fluoro or -fluoro esters, the acidity of the -proton is enhanced. Standard methylation protocols using strong bases (NaH, LiHMDS) often trigger an E1cB elimination mechanism, ejecting fluoride and destroying the scaffold. -
Reduced Nucleophilicity: Fluorine reduces the basicity and nucleophilicity of proximal amines, requiring more active electrophiles or catalytic activation.
-
Racemization: The increased acidity of the
-proton makes chiral centers highly labile under thermodynamic control.
Scope: This guide details three protocols tailored to the proximity of the fluorine atom to the nitrogen center, prioritizing the preservation of the C-F bond and stereochemical integrity.
Strategic Method Selection
Do not apply a "one-size-fits-all" approach. Use the decision matrix below to select the optimal protocol for your specific fluorinated butanoate substrate.
Figure 1: Decision matrix for selecting methylation conditions based on electronic environment and steric risk.
Protocol A: Modified Reductive Alkylation (The Workhorse)
Target: Primary/Secondary Amines with distal fluorine (e.g.,
Why this works: The acidic conditions (acetic acid) prevent the formation of enolates, thereby nullifying the risk of E1cB elimination. Sodium triacetoxyborohydride (STAB) is preferred over NaBH3CN due to lower toxicity and better selectivity.
Materials
-
Substrate: Fluorinated amino-butanoate (1.0 equiv)
-
Formaldehyde: 37% aq.[1] solution or Paraformaldehyde (3.0 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (3.0 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or DCE. Note: TFE stabilizes fluorinated intermediates via H-bonding.
-
Acid: Glacial Acetic Acid (1.0 equiv)
Step-by-Step Methodology
-
Solvation: Dissolve the amine substrate in TFE (0.1 M concentration). If solubility is poor, use a 1:1 mixture of TFE/DCE.
-
Imine Formation: Add Formaldehyde.[2][1][3][4] If using paraformaldehyde, mild heating (40°C) may be required to depolymerize. Stir for 30 minutes at Room Temperature (RT).
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. Caution: Gas evolution (H2) may occur.
-
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for M+14 peak).
-
Quench: Quench with saturated aqueous NaHCO3. Do not use strong base (NaOH) to adjust pH, as this may trigger HF elimination.
-
Extraction: Extract with DCM (3x). Dry over Na2SO4 and concentrate.
Protocol B: Silver Oxide Mediated Methylation (The Specialist)
Target:
Why this works: This reaction proceeds under essentially neutral conditions. It avoids the generation of free alkoxides or amide anions, preserving the stereochemical integrity of the
Materials
-
Substrate: N-protected amino-butanoate (e.g., sulfonamide or carbamate if NH is too acidic) or free amine (1.0 equiv)
-
Alkylating Agent: Methyl Iodide (MeI) (5.0 – 10.0 equiv)
-
Promoter: Silver(I) Oxide (Ag2O) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology
-
Preparation: In a foil-wrapped flask (light sensitive), suspend Ag2O in anhydrous DMF.
-
Addition: Add the fluorinated substrate and MeI.
-
Incubation: Sonicate the mixture for 10 minutes to disperse the silver oxide, then stir vigorously at RT.
-
Critical Note: Do not heat above 40°C. Heat increases the risk of Ag-catalyzed oxidation or elimination.
-
-
Monitoring: Reaction is typically slow (24–48 hours). Add fresh Ag2O (1.0 equiv) and MeI (2.0 equiv) if conversion stalls at 50%.
-
Workup: Filter through a Celite pad to remove silver salts. Dilute filtrate with EtOAc and wash extensively with water/brine to remove DMF.
Protocol C: Phase Transfer Catalysis (For Amides)
Target: Fluorinated Amides or Carbamates (e.g., Boc-protected amines). Mechanism: Interfacial deprotonation by a mild inorganic base, transported into the organic phase by a quaternary ammonium salt.
Why this works: Avoids the use of NaH. The concentration of the active anionic species is kept low in the organic phase, minimizing side reactions.
Materials
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Methyltrioctylammonium chloride (Aliquat 336) (10 mol%)
-
Base: K2CO3 (Solid, finely ground) (2.0 equiv)
-
Alkylating Agent: MeI or Dimethyl Sulfate (1.5 equiv)
-
Solvent: MeCN or Toluene.
Step-by-Step Methodology
-
Phase Setup: Suspend solid K2CO3 and TBAB in MeCN.
-
Substrate Addition: Add the fluorinated amide. Stir for 15 minutes.
-
Alkylation: Add MeI dropwise.
-
Thermal Control: Heat to 50°C. Note: Monitor 19F NMR for the appearance of olefinic fluorine signals (indicative of elimination).
-
Workup: Filter solids, concentrate, and purify via flash chromatography.
Analytical Validation (Self-Validating System)
You must validate the integrity of the C-F bond post-methylation.
Table 1: Key Analytical Markers
| Technique | Observation | Interpretation |
| 19F NMR | Shift | Success. Intact C-F bond. |
| 19F NMR | Disappearance of Signal | Failure. Complete defluorination (Elimination). |
| 1H NMR | New Singlet (2.8–3.1 ppm) | Success. N-Methyl group installed. |
| 1H NMR | Vinyl protons (5.0–6.5 ppm) | Failure. Elimination product (HF loss). |
| LC-MS | M + 14 Da | Success. Mono-methylation. |
Visualizing the Elimination Risk (Mechanism)
Figure 2: The mechanistic competition between methylation and elimination. Protocol B and C are designed to suppress the "Enolate" pathway.
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[5] Link
- Silver Oxide Methylation: Das, S., et al. "N-Methylation of N-acyl oligopeptides." Biochemical and Biophysical Research Communications, 1967.
-
Fluorine Elimination Risks: Amii, H., & Uneyama, K. "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 2009. Link
-
Phase Transfer Catalysis: O'Donnell, M. J.[6] "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 2004. Link
-
General Fluorine Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
experimental procedure for scaling up Ethyl 4,4-difluoro-3-(methylamino)butanoate synthesis
This Application Note and Protocol guide is designed for researchers and process chemists scaling up the synthesis of Ethyl 4,4-difluoro-3-(methylamino)butanoate . It prioritizes safety, scalability, and industrial relevance, moving beyond basic laboratory methods to robust process chemistry techniques.
Executive Summary
Ethyl 4,4-difluoro-3-(methylamino)butanoate is a critical fluorinated
This guide details a Two-Stage Process optimized for multi-gram to kilogram scale-up:
-
Dehydrative Condensation: Formation of the
-enamino ester intermediate. -
Catalytic Hydrogenation: Diastereoselective reduction of the enamine to the target amine.
Key Advantages of this Protocol:
-
Chromatography-Free: Purification relies on crystallization and acid-base extraction.
-
Atom Economy: Utilizes catalytic hydrogenation (H
) rather than stoichiometric hydride reagents (e.g., NaBH ), reducing waste streams. -
Safety: Mitigates risks associated with handling gaseous methylamine and exothermic hydride additions.
Reaction Pathway & Mechanism
The synthesis proceeds via the stable enamine intermediate, Ethyl 3-(methylamino)-4,4-difluorobut-2-enoate. Isolating this intermediate is crucial for scale-up to remove water, which can deactivate hydrogenation catalysts and promote hydrolysis.
Reaction Scheme (Graphviz)
Caption: Two-step synthetic pathway involving enamine formation followed by catalytic hydrogenation.
Safety & Handling (Critical)
-
Ethyl 4,4-difluoro-3-oxobutanoate: Mild lachrymator. Handle in a fume hood.
-
Methylamine (THF Solution): Highly flammable and toxic. Ensure grounding of vessels to prevent static discharge. Do not use methylamine gas cylinders without specialized mass flow controllers.
-
Hydrogenation: Pressurized H
gas presents an explosion hazard. Use rated autoclaves (e.g., Parr or Buchi reactors) with burst disks. -
Fluorine Chemistry: While the
group is generally stable, avoid strong Lewis acids at high temperatures which can trigger defluorination and HF generation.
Experimental Procedure (Scale-Up Protocol)
Stage 1: Synthesis of Enamine Intermediate
Objective: Convert keto-ester to enamine while removing water to drive equilibrium.
Reagents:
-
Ethyl 4,4-difluoro-3-oxobutanoate (1.0 equiv)
-
Methylamine (2.0 M in THF, 1.2 equiv)
-
Acetic Acid (glacial, 0.05 equiv)
-
Toluene (Solvent, 5-10 volumes)
Protocol:
-
Charge: To a reactor equipped with a mechanical stirrer and a Dean-Stark trap (or molecular sieve bed), add Ethyl 4,4-difluoro-3-oxobutanoate and Toluene .
-
Addition: Cool to 0°C. Add Methylamine solution dropwise over 30 minutes to control exotherm. Add Acetic Acid catalyst.
-
Reflux: Warm to room temperature, then heat to reflux (approx. 110°C). Monitor water collection in the Dean-Stark trap.
-
Completion: Reaction is complete when water evolution ceases and HPLC shows <2% starting material (typically 4–6 hours).
-
Workup: Cool to RT. Concentrate the mixture under reduced pressure to remove THF and excess methylamine.
-
Isolation: The residue (Enamine) is typically a yellow oil or low-melting solid. It can be used directly in Stage 2, but for high purity, pass through a short plug of silica (eluting with Hexane/EtOAc) or crystallize from cold hexanes if solid.
Stage 2: Catalytic Hydrogenation to Target Amine
Objective: Reduce the C=C double bond without defluorination.
Reagents:
-
Enamine Intermediate (from Stage 1)
-
Catalyst: 5% Pd/C (50% water wet, 2 wt% loading relative to substrate)
-
Solvent: Ethanol (anhydrous)
-
Hydrogen Gas (H
)
Protocol:
-
Preparation: Dissolve the Enamine in Ethanol (5 volumes) in a hydrogenation vessel.
-
Catalyst Loading: Under a nitrogen blanket, carefully add the Pd/C catalyst . Caution: Dry Pd/C is pyrophoric; keep wet.
-
Hydrogenation: Seal the reactor. Purge with N
(3x) and then H (3x). Pressurize to 10 bar (150 psi) . -
Reaction: Stir vigorously at 40°C for 12–18 hours.
-
Note: Higher temperatures (>60°C) increase the risk of defluorination.
-
-
Filtration: Vent H
and purge with N . Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol. -
Concentration: Evaporate the solvent under reduced pressure to yield the crude amine.
Stage 3: Purification (Salt Formation)
To ensure pharmaceutical-grade purity (>98%), convert the free base to the Hydrochloride salt.
-
Dissolve crude amine in Ethyl Acetate (5 volumes).
-
Cool to 0°C. Add HCl in Dioxane (4M) (1.1 equiv) dropwise.
-
The amine hydrochloride will precipitate as a white solid.
-
Filter, wash with cold Ethyl Acetate/Hexane (1:1), and dry under vacuum.
Process Control & Logic Diagram
This flowchart ensures the operator makes the correct decisions during the workup, ensuring a self-validating system.
Caption: Logic flow for isolation and purification, ensuring high purity of the final salt.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid (HCl salt) | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| 1H NMR | Consistent with structure; distinct CF2H triplet | 400 MHz (DMSO-d6) |
| 19F NMR | Doublet of doublets or multiplet (approx -120 to -130 ppm) | 376 MHz (DMSO-d6) |
| Water Content | < 0.5% | Karl Fischer |
Expert Insight: The proton on the difluoromethyl group (
References
-
Enamine Formation & Reduction: Ma, Z., et al. "Scalable Synthesis of
-Amino Acids via Enamine Hydrogenation." Organic Process Research & Development, 2020. [Link] (General reference for class) -
Stability of Difluoromethyl Groups: Furuya, T., Kamlet, A. S., & Ritter, T. "Catalysis for Fluorination and Trifluoromethylation." Nature, 2011. [Link]
-
Sitagliptin Analogous Chemistry (Beta-amino acid synthesis): Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 2005. [Link]
-
Hydrogenation of Fluorinated Enamines: Kukhar, V. P. "Fluorine-containing amino acids." Journal of Fluorine Chemistry, 1994. [Link]
Application Note: Comprehensive Characterization of Ethyl 4,4-difluoro-3-(methylamino)butanoate
This Application Note is structured as a high-level technical guide for analytical scientists and medicinal chemists. It addresses the specific challenges of characterizing Ethyl 4,4-difluoro-3-(methylamino)butanoate , a fluorinated
Executive Summary
Ethyl 4,4-difluoro-3-(methylamino)butanoate (CAS: 1256633-28-5 / 2248276-45-9) presents a unique set of analytical challenges due to its gem-difluoro moiety , secondary amine functionality , and lack of a strong UV chromophore . This guide outlines a multi-modal analytical strategy combining
Key Challenges & Solutions:
-
Challenge: No aromatic UV chromophore.
-
Solution: Use Charged Aerosol Detection (CAD) or Pre-column Derivatization (Benzoyl Chloride).
-
-
Challenge: Complex coupling in NMR.
-
Solution: Decoupled
and experiments.
-
-
Challenge: Chiral resolution of
-amino esters.-
Solution: Amylose-based polysaccharide stationary phases under normal phase conditions.
-
Structural Identification Strategy (NMR & MS)
The Analytical Logic (Decision Tree)
The following workflow illustrates the logical progression for fully characterizing this molecule, ensuring no structural feature is overlooked.
Figure 1: Analytical decision matrix for fluorinated amino esters.
Nuclear Magnetic Resonance (NMR) Protocol
The gem-difluoro group (
Method Parameters:
-
Instrument:
or higher. -
Solvent:
(preferred for resolution) or DMSO- (if salt form). -
Internal Standard:
-Trifluorotoluene ( ) for quantitative .
Diagnostic Signals (Self-Validating Criteria):
-
The Gem-Difluoro Proton (
):-
Look for a distinct signal around
. -
Splitting: This proton couples to two fluorine atoms (
) and the neighboring C3-proton ( ). -
Appearance: A wide triplet of doublets (td) .
-
-
The Fluorine Signal (
):-
Shift: Typically
to . -
Diastereotopicity: If the molecule is enantiomerically pure (or racemic), the C3 chiral center makes the two fluorines diastereotopic (non-equivalent). You may see an AB quartet pattern with further splitting by protons, rather than a simple doublet.
-
Protocol Step:
Run a
-decoupled experiment. If the complex multiplet collapses into a clean singlet (or AB quartet), the presence of thegroup is confirmed, eliminating impurities.
Mass Spectrometry (ESI-MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Target Ion:
. -
Fragmentation Pattern (MS/MS):
-
Loss of Ethanol (
, ): Characteristic of ethyl esters. -
Loss of HF (
): Common in gem-difluoro compounds under high collision energy.
-
Chromatographic Purity Profiling
The "No Chromophore" Challenge
This molecule lacks a conjugated
Method A: LC-MS / CAD (Recommended)
Charged Aerosol Detection (CAD) is universal and equimolar, making it ideal for purity assays where response factors of impurities are unknown.
Protocol:
-
Column: C18 stationary phase (e.g., Waters XBridge or Agilent Zorbax),
, . -
Mobile Phase A:
Formic Acid in Water. -
Mobile Phase B:
Formic Acid in Acetonitrile. -
Gradient:
B to B over 15 minutes. -
Flow Rate:
. -
Detection:
-
MS: ESI+ (Scan range
). -
CAD: Nebulizer temp
.
-
Method B: Pre-Column Derivatization (HPLC-UV)
If CAD/MS is unavailable, derivatize the secondary amine with Benzoyl Chloride to add a UV chromophore.
Derivatization Protocol:
-
Dissolve
sample in Acetonitrile. -
Add
Pyridine (base). -
Add
Benzoyl Chloride. -
Vortex and incubate at RT for 10 mins.
-
Quench with
Water. -
Analyze via HPLC-UV at
.
Stereochemical Analysis (Chiral HPLC)
The C3 position is a chiral center. Determining Enantiomeric Excess (ee%) is critical for biological activity.
Screening Strategy
Fluorinated
Recommended Column:
-
Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or OD-H (Cellulose analogue).
Chiral Method Protocol:
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA).
-
Ratio:
(Isocratic). -
Note: DEA is essential to sharpen the peak of the basic amine.
-
-
Flow Rate:
. -
Temperature:
. -
Detection: UV at
(or Refractive Index if available). -
Self-Validation: Inject the racemate first to establish the separation factor (
). A baseline separation ( ) confirms method suitability.
Physicochemical Properties Summary
| Property | Value / Characteristic | Analytical Implication |
| Formula | MW: | |
| pKa (Amine) | Ionized at neutral pH. Use high pH buffer or TFA for retention. | |
| LogP | Moderately lipophilic due to | |
| Solubility | Soluble in MeOH, DMSO, DCM. | Avoid water for stock solutions (ester hydrolysis risk). |
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
-
Ma, J.-A., & Cahard, D. (2004). "Asymmetric Synthesis of Fluorinated Compounds." Chemical Reviews. Link (Context on chiral fluorinated synthons).
-
Holzgrabe, U., et al. (2021). "No chromophore - no problem? Pitfalls in the analysis of challenging compounds." Wiley Analytical Science. Link (Guide for CAD detection of non-chromophoric amines).
-
Tozer, M. J., & Herpin, T. F. (1996).[3][4] "Methods for the synthesis of gem-difluoromethylene compounds." Tetrahedron. Link (Synthetic and spectral data for gem-difluoro precursors).
- Vertex AI Search. (2026). "Analytical methods for gem-difluoro beta-amino acids." [Generated Search Results] (Used to verify general properties and availability).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification & Troubleshooting for Crude Ethyl 4,4-difluoro-3-(methylamino)butanoate
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of Ethyl 4,4-difluoro-3-(methylamino)butanoate .
The presence of a terminal difluoromethyl (–CF₂H) group adjacent to a secondary amine, combined with a base-sensitive ethyl ester, creates a highly specific physicochemical environment. Standard purification workflows often fail here, resulting in poor yields, ester hydrolysis, or intractable mixtures. This guide addresses the root causes of these failures and provides field-proven, self-validating protocols to achieve high-purity isolation.
Quantitative Data & Impurity Profiling
To successfully purify this compound, you must first understand how fluorine substitution alters its fundamental properties. Summarized below is the quantitative data driving our troubleshooting logic.
Table 1: Physicochemical Property Shifts (The Fluorine Effect)
| Property | Typical Aliphatic β-Amino Ester | Ethyl 4,4-difluoro-3-(methylamino)butanoate | Causality / Impact |
| Amine pKₐ | ~9.5 – 10.5 | ~6.0 – 6.5 | Strong inductive electron-withdrawal by –CF₂H drastically reduces basicity. |
| Target pH for Extraction | 5.0 – 6.0 | 2.0 – 3.0 | Requires significantly stronger acidic conditions to fully protonate the amine. |
| Target pH for Freebasing | 11.0 – 12.0 | 8.0 – 8.5 | Lower pKₐ allows for milder basification, protecting the ester from hydrolysis. |
Table 2: Common Crude Impurities & Removal Strategies
| Impurity | Source | Physical Property | Primary Removal Strategy |
| Ethyl 4,4-difluorobutenoate | Unreacted Michael acceptor | Neutral, non-polar | Remains in the organic layer during acidic aqueous extraction. |
| Methylamine | Excess reagent | Highly basic (pKₐ ~10.6), volatile | Evaporation under reduced pressure; selective pH partitioning. |
| 4,4-difluoro-3-(methylamino)butanoic acid | Ester hydrolysis byproduct | Amphoteric (Zwitterionic) | Avoid pH > 9.0 during workup; removed via deactivated silica gel chromatography. |
Troubleshooting FAQs: The Causality of Purification Failures
FAQ 1: Why am I losing my product in the organic layer during mild acid washes?
The Problem: You performed a standard acid-base extraction using 10% citric acid or dilute NH₄Cl (pH ~4–5) to wash the organic layer, but the target product did not migrate into the aqueous phase. The Causality: The difluoromethyl group exerts a powerful inductive electron-withdrawing effect, which pulls electron density away from the adjacent nitrogen atom. While a standard secondary aliphatic amine has a pKₐ of ~10, the introduction of a –CF₂H group drops the pKₐ to approximately 6.0–6.5 [1], [2]. At pH 4, the amine is not fully protonated and remains lipophilic. The Solution: You must lower the aqueous pH to ~2.0 using 1M HCl to ensure complete protonation and migration into the aqueous layer [3].
FAQ 2: Why is my ester hydrolyzing during the freebasing step?
The Problem: After successfully extracting the amine into the aqueous layer, you basified the solution with 1M NaOH to pH 12 to recover the freebase. Your yield crashed, and NMR analysis shows the formation of the free carboxylic acid. The Causality: Ethyl esters are highly susceptible to base-catalyzed hydrolysis. Because your target fluorinated amine has a reduced pKₐ (~6.5), basifying to pH 12 is massive analytical overkill. The strong hydroxide concentration cleaves the ester faster than you can extract the freebase [3]. The Solution: Use saturated sodium bicarbonate (NaHCO₃) to carefully adjust the pH to 8.0–8.5. This is sufficiently basic to fully deprotonate the fluorinated amine without risking ester cleavage.
FAQ 3: Why does my product streak heavily on silica gel, and how do I separate it from the starting material?
The Problem: During column chromatography, the product streaks across multiple fractions, co-eluting with unreacted ethyl 4,4-difluorobutenoate. The Causality: Secondary amines interact strongly via hydrogen bonding with the acidic silanol groups on standard bare silica gel, causing severe peak tailing. Furthermore, the fluorinated nature of the molecule alters its partition coefficient, increasing its "fluorophilicity" and changing expected retention times [4]. The Solution: The silica gel must be deactivated using Triethylamine (TEA) prior to loading, and the eluent must contain a basic modifier to suppress silanol interactions.
Self-Validating Experimental Protocols
Protocol A: Optimized Acid-Base Extraction Workflow
This protocol is designed to separate the target compound from neutral unreacted starting materials and highly basic methylamine impurities.
-
Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Acidic Extraction: Add an equal volume of 1M HCl. Stir vigorously for 10 minutes. Check the pH of the aqueous layer using a calibrated pH meter; it must read between 2.0 and 2.5 . Add more HCl if necessary.
-
Phase Separation: Separate the layers.
-
Validation Check: Spot the aqueous layer on a TLC plate, heat to dry, and stain with Ninhydrin. A distinct purple/pink spot confirms the presence of the protonated secondary amine.
-
-
Organic Wash: Wash the organic layer once more with 0.5 volumes of 1M HCl. Combine the aqueous layers and discard the organic layer (which contains neutral impurities).
-
Basification (Critical Step): Cool the combined aqueous layer in an ice bath to 0–5 °C. Slowly add saturated aqueous NaHCO₃ dropwise while stirring until the pH stabilizes at 8.0–8.5 . Do not exceed pH 9.0.
-
Freebase Extraction: Extract the basified aqueous layer three times with fresh EtOAc or Dichloromethane (DCM).
-
Drying & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified freebase.
Protocol B: TEA-Deactivated Silica Gel Chromatography
If further purification is required to remove closely eluting fluorinated byproducts, use this deactivated chromatography method.
-
Eluent Preparation: Prepare a mobile phase of Hexanes/EtOAc (e.g., 70:30 v/v) containing 1% Triethylamine (TEA) .
-
Column Packing: Slurry-pack the silica gel using the TEA-containing eluent. Flush the column with at least 3 column volumes (CV) of the eluent to fully deactivate the acidic silanol sites.
-
Sample Loading: Dissolve the crude freebase in a minimum amount of the eluent and load it onto the column.
-
Elution: Elute the column using the same TEA-containing mobile phase.
-
Validation Check: Perform 2D TLC on a sample fraction. Spot the fraction, run it in one dimension, dry it, and run it again in the perpendicular dimension. If the spot remains round and does not streak, the silica deactivation is sufficient and the compound is stable.
-
Mechanistic Visualizations
Fig 1: Mechanistic impact of the difluoromethyl group on amine basicity and purification logic.
Fig 2: Optimized acid-base extraction workflow for fluorinated beta-amino esters.
References
-
Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available at:[Link]
-
Application of the Goldilocks Effect to the Design of Potent and Selective Inhibitors of Phenylethanolamine N-Methyltransferase. SciSpace. Available at: [Link]
-
Acid-base extraction. Wikipedia. Available at: [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health (PMC). Available at: [Link]
Technical Support Center: Chiral Separation of Ethyl 4,4-difluoro-3-(methylamino)butanoate
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges when developing enantioselective methods for highly functionalized, fluorinated pharmacophores.
Ethyl 4,4-difluoro-3-(methylamino)butanoate presents a "perfect storm" of analytical challenges: it lacks a strong UV chromophore, contains a highly basic secondary amine that causes severe peak tailing, possesses a sterically demanding difluoromethyl (
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve baseline enantiomeric resolution (
🔬 Frequently Asked Questions & Troubleshooting
Q1: My analyte is practically invisible using standard UV detection. How can I achieve reliable quantitation?
The Causality: Ethyl 4,4-difluoro-3-(methylamino)butanoate lacks an extended conjugated
Q2: I am experiencing severe peak tailing and broad peak shapes on my chiral column. What is the mechanism behind this, and how do I fix it?
The Causality: The secondary methylamino group is highly basic. In normal-phase or polar organic modes, this amine undergoes strong, non-specific hydrogen bonding and ion-exchange interactions with residual, unendcapped silanol groups (
Q3: The enantiomers are co-eluting. How does the difluoromethyl group affect chiral recognition, and which CSP is optimal?
The Causality: The
Q4: I observe a secondary degradation peak growing over time during my sequence. What is happening?
The Causality: Ethyl 4,4-difluoro-3-(methylamino)butanoate contains an ethyl ester that is highly susceptible to base-catalyzed hydrolysis, especially if trace water is present in the mobile phase alongside basic additives like DEA 4. The Solution: Maintain strictly anhydrous conditions if using normal phase (Hexane/IPA/DEA). Store the autosampler vials at 4°C. If using reversed-phase chiral chromatography, strictly buffer the aqueous phase between pH 4.0 and 6.0 (using Ammonium Acetate) to prevent ester cleavage.
📊 Quantitative Data & Method Selection
Table 1: Recommended Chiral Stationary Phases (CSPs) and Mobile Phase Configurations
| Column Type | Chiral Selector | Operating Mode | Recommended Mobile Phase | Causality / Best For |
| Chiralpak AD-H / IA | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase (NP) | Hexane / Isopropanol (90:10) + 0.1% DEA | Deep helical grooves accommodate the bulky |
| Chiralcel OD-H / IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Polar Organic (POM) | 100% Acetonitrile + 0.1% DEA | Enhances dipole-dipole interactions; excellent for avoiding aqueous ester hydrolysis. |
| Chiralpak IG | Amylose tris(3-chloro-5-methylphenylcarbamate) | Reversed Phase (RP) | Water (20mM NH₄OAc, pH 6.0) / MeCN (60:40) | Halogenated selector provides unique |
Table 2: Detector Selection Matrix for Ethyl 4,4-difluoro-3-(methylamino)butanoate
| Detector | Sensitivity | Specificity | Derivatization? | Analytical Causality |
| UV/Vis (210 nm) | Low | Very Low | No | Analyte lacks a conjugated chromophore; high baseline noise from solvents. |
| LC-MS/MS (ESI+) | Very High | Very High | No | Secondary amine easily protonates to |
| CAD / ELSD | Medium | Low | No | Universal detection based on aerosol scattering; requires volatile mobile phases. |
| Fluorescence (FL) | High | High | Yes (NBD-F) | NBD-F reacts with the secondary amine, creating a highly fluorescent diastereomeric complex. |
🗺️ Method Development Workflows
Fig 1. Troubleshooting logic tree for the chiral separation of fluorinated beta-amino acid esters.
🧪 Self-Validating Experimental Protocols
Protocol 1: Pre-column Derivatization with NBD-F for UV/FL Detection
This protocol converts the problematic secondary amine into a highly detectable, neutral derivative.
-
Preparation: Dissolve the racemic Ethyl 4,4-difluoro-3-(methylamino)butanoate sample in Acetonitrile to a concentration of 1 mg/mL.
-
Buffering: In a 2 mL amber HPLC vial, mix 100 µL of the sample with 100 µL of 0.1 M Sodium Borate buffer (pH 8.0).
-
Causality: The basic pH ensures the secondary amine is fully deprotonated and nucleophilic.
-
-
Derivatization: Add 100 µL of 20 mM NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) in Acetonitrile.
-
Incubation: Seal the vial and incubate at 60°C for exactly 15 minutes.
-
Quenching: Stop the reaction by adding 100 µL of 0.1 M HCl.
-
Causality: Lowering the pH neutralizes any unreacted amine and stabilizes the NBD-derivative for injection, preventing degradation.
-
-
Self-Validation Checkpoint: Inject a "Blank Reaction" (Buffer + NBD-F + HCl, no analyte). You must observe an unreacted NBD-OH peak at ~16 mins, but a completely flat baseline in the analyte elution region. This proves the reaction environment is active but free of background contamination.
Fig 2. Step-by-step NBD-F pre-column derivatization workflow for UV/Fluorescence detection.
Protocol 2: Direct LC-MS/MS Chiral Separation Workflow
This protocol utilizes mass spectrometry to bypass the need for derivatization while providing extreme specificity.
-
Column Selection: Install an immobilized Chiralpak IA-3 column (150 x 4.6 mm, 3 µm).
-
Mobile Phase: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Causality: Formic acid provides the necessary protons for ESI+ ionization without suppressing the MS signal (unlike non-volatile phosphate buffers).
-
-
Elution: Run an isocratic method at 40% A / 60% B at a flow rate of 0.6 mL/min.
-
MS Parameters (ESI+): Set the precursor ion to
182.1 ( ). Set the primary quantitative product ion to 136.1.-
Causality: The 136.1 fragment corresponds to the loss of ethanol (
Da) from the ester group, a highly specific transition for this molecule.
-
-
Self-Validation Checkpoint: Inject a racemic standard. The system suitability is validated only if the resolution (
) between the (R) and (S) enantiomers is , and the peak asymmetry factor ( ) is between 0.9 and 1.2. If , silanol interactions are occurring, and a switch to a basic volatile modifier (e.g., 0.1% Ammonium Hydroxide in POM) is required.
📚 References
-
Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI / ResearchGate URL:
-
Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL:
-
Title: Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis Source: MDPI URL:
-
Title: Chiral HPLC Separations Guidebook Source: Phenomenex URL:
Sources
Ethyl 4,4-difluoro-3-(methylamino)butanoate stability issues and degradation products
Welcome to the technical support center for Ethyl 4,4-difluoro-3-(methylamino)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound. As a molecule possessing a β-amino ester scaffold with a gem-difluoro moiety, its stability profile is of critical importance for reproducible experimental outcomes and successful drug development.
This document will delve into the potential stability issues, propose likely degradation pathways based on fundamental chemical principles, and provide actionable protocols for storage, handling, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Ethyl 4,4-difluoro-3-(methylamino)butanoate?
The main stability concerns for Ethyl 4,4-difluoro-3-(methylamino)butanoate stem from its constituent functional groups: a secondary amine and an ethyl ester. These groups make the molecule susceptible to several degradation pathways:
-
Hydrolysis: The ester functional group is prone to hydrolysis, which can be catalyzed by both acidic and basic conditions.[1][2] This is a common degradation pathway for all ester-containing compounds. The presence of the neighboring amino group may also influence the rate of hydrolysis.[3]
-
Oxidation: The secondary amine is a potential site for oxidation.[4] Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of various degradation products.
-
Thermal and Photolytic Degradation: Like many organic molecules, exposure to high temperatures or certain wavelengths of light can provide the energy needed to initiate degradation reactions.[2][5]
The gem-difluoro group is generally considered to be metabolically stable and less prone to degradation.[6][7] However, its strong electron-withdrawing nature can influence the reactivity of the adjacent functional groups.
Q2: What are the likely degradation products of Ethyl 4,4-difluoro-3-(methylamino)butanoate?
While specific degradation studies on this exact molecule are not widely published, we can predict the most probable degradation products based on the reactivity of its functional groups.
-
Hydrolysis Product: Under acidic or basic conditions, the ethyl ester is likely to hydrolyze, yielding 4,4-difluoro-3-(methylamino)butanoic acid and ethanol.[1][2]
-
Oxidative Degradation Products: Oxidation of the secondary amine can lead to a variety of products. A common initial product is the corresponding N-oxide . Further oxidation could potentially lead to imines or other more complex products.[8]
It is crucial to perform forced degradation studies to definitively identify the degradation products under specific stress conditions.[9][10]
Q3: What are the recommended storage and handling conditions for Ethyl 4,4-difluoro-3-(methylamino)butanoate?
To ensure the long-term stability of Ethyl 4,4-difluoro-3-(methylamino)butanoate, the following storage and handling conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or lower. | Minimizes the rate of all potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation of the secondary amine. |
| Moisture | Store in a tightly sealed container in a desiccator. | Minimizes the risk of hydrolysis.[2] |
| Light | Protect from light by using an amber vial or storing in the dark. | Prevents photolytic degradation.[2] |
For handling, it is advisable to work quickly, minimizing the compound's exposure to ambient air and humidity. Use dry solvents and glassware to prevent hydrolysis during experimental setup.
Troubleshooting Guide
Problem: Inconsistent results or loss of compound activity over time.
Possible Cause: Degradation of Ethyl 4,4-difluoro-3-(methylamino)butanoate.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommended conditions (see table above).
-
Perform Purity Analysis: Analyze the purity of your stock solution and solid sample using a suitable analytical method like HPLC-UV or LC-MS. Compare the results with the certificate of analysis or with data from a freshly opened sample.
-
Identify Degradation Products: If impurity peaks are detected, attempt to identify them using LC-MS or GC-MS. The presence of masses corresponding to the proposed degradation products (e.g., the hydrolyzed carboxylic acid) would confirm degradation.
-
Implement a Stability Study: If you suspect instability under your experimental conditions, perform a simple stability study. Incubate the compound under your typical experimental conditions (e.g., in your buffer or cell culture media) and analyze its purity at different time points.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11][12]
Objective: To intentionally degrade Ethyl 4,4-difluoro-3-(methylamino)butanoate under various stress conditions to identify potential degradation products and pathways.
Materials:
-
Ethyl 4,4-difluoro-3-(methylamino)butanoate
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade acetonitrile and water
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Acidic Hydrolysis:
-
Dissolve a known concentration of the compound in a solution of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Dissolve a known concentration of the compound in a solution of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve a known concentration of the compound in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 80°C for 48 hours.
-
At various time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.
-
Analyze the sample by HPLC at various time points.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. Look for the appearance of new peaks and a decrease in the peak area of the parent compound. Use the MS data to propose structures for the degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating Ethyl 4,4-difluoro-3-(methylamino)butanoate from its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B and gradually increase. An example gradient could be 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm and Mass Spectrometry (ESI+) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness.[9]
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways of Ethyl 4,4-difluoro-3-(methylamino)butanoate.
Workflow for Stability Analysis
Caption: General workflow for conducting a stability analysis.
References
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review. Retrieved from [Link]
-
Troubleshooting Common Pharmaceutical Manufacturing Challenges. (n.d.). Retrieved from [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved from [Link]
- Rawalay, S. S., & Shechter, H. (1967). Oxidation of Primary, Secondary, and Tertiary Amines with Neutral Permanganate. A Simple Method for Degrading Amines to Aldehydes and Ketones. The Journal of Organic Chemistry, 32(10), 3129–3131.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved from [Link]
- Polshettiwar, V., & Schneider, R. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Journal of Medicinal Chemistry, 65(7), 5481–5494.
-
Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases. (n.d.). PubMed. Retrieved from [Link]
-
Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. (1967). The Journal of Organic Chemistry. Retrieved from [Link]
-
A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. (2009). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). PMC. Retrieved from [Link]
-
Oxidation of Secondary and Primary Amines. (n.d.). Retrieved from [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014, April 15). PharmaTutor. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. sciencemadness.org [sciencemadness.org]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pharmatutor.org [pharmatutor.org]
- 12. onyxipca.com [onyxipca.com]
troubleshooting low yield in reductive amination of fluorinated ketones
Current Status: Online Agent: Senior Application Scientist Ticket ID: F-AMINE-001 Subject: Troubleshooting low yields and stalled reactions in fluoro-ketone substrates.
The Core Challenge: The "Hemiaminal Trap"
Welcome to the technical support hub. If you are working with trifluoromethyl ketones (or other electron-deficient fluorinated scaffolds), you are likely encountering a specific thermodynamic hurdle that does not exist with standard alkyl ketones.
The Physics of the Failure: In standard reductive amination, an amine attacks a ketone to form a hemiaminal, which rapidly dehydrates to form an imine (or iminium ion). The reducing agent then attacks this imine.
However, with fluorinated ketones , the strong electron-withdrawing effect of the fluorine atoms (inductive effect,
Visualizing the Trap:
Figure 1: The reaction pathway showing where fluorinated substrates typically stall (The Hemiaminal).
Troubleshooting Guides & FAQs
Issue 1: "I see consumption of starting material by TLC/LCMS, but no product forms."
Diagnosis: You are stuck in the "Hemiaminal Trap."
The disappearance of the starting ketone suggests the amine has attacked, but the mass spec likely shows a peak corresponding to
Solution: The Titanium(IV) Protocol
You must force the dehydration using a strong Lewis acid water scavenger. Titanium(IV) isopropoxide (
-
Action: Switch to the Stepwise Titanium Protocol (See Section 3). Do not use weak acids (acetic acid) or standard molecular sieves; they are often insufficient for
ketones.
Issue 2: "The reaction yields a mixture of alcohol (reduction of ketone) and amine."
Diagnosis: Competitive Reduction. You likely added the reducing agent too early or used a reducing agent that is too strong/unselective (like NaBH₄) before the imine was fully formed. Since the imine formation is slow (see Issue 1), free ketone remains in solution and is reduced to the alcohol.
Solution: Stepwise Addition & Reagent Selection
-
Isolate the steps: Allow the imine to form completely (verify by NMR or IR if possible) before adding the hydride source.
-
Selectivity: Use NaBH(OAc)₃ (Sodium triacetoxyborohydride).[2][3][4] It is less basic and generally selects for imines over ketones [2]. However, if you are using the Titanium method, NaBH₄ is acceptable because the titanium complex modifies the reactivity.
Issue 3: "My product is trapped in the emulsion during workup."
Diagnosis: Titanium Salts / Fluorine Surfactants.
If you used
Solution: The "Celite-Base" Quench Do not just dump water into the reaction.
-
Add a small amount of water to hydrolyze the Ti.
-
Add 1M NaOH or
to adjust pH > 10 (ensuring the amine is free-based). -
Critical Step: The resulting white precipitate (
) must be filtered through a pad of Celite before separation. Wash the Celite cake with ether or EtOAc. This prevents the emulsion.
Recommended Protocol: Titanium(IV)-Mediated Reductive Amination[5][6][7][8]
This protocol is designed specifically for stubborn electron-deficient ketones (e.g., trifluoromethyl ketones) where standard NaBH(OAc)₃ methods fail.
Reagents:
-
Fluorinated Ketone (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Titanium(IV) isopropoxide (
) (1.5 - 2.0 equiv) -
Sodium Borohydride (
) (1.5 equiv) -
Solvent: Absolute Ethanol (preferred) or THF.
Workflow:
-
Complexation (The "Push"): In a dried flask under inert atmosphere (Ar/N₂), combine the Ketone and Amine (neat or in minimal dry EtOH).
-
Crucial: Add
dropwise. -
Stir at Room Temperature for 4–12 hours. (Note: Some sterically hindered fluoroketones may require mild heating to 40-50°C).
-
Checkpoint: The solution often turns slightly yellow/orange. This indicates the formation of the titanium-imine complex.
-
-
Reduction: Cool the mixture to 0°C. Carefully add
(solid or dissolved in minimal EtOH). Caution: Gas evolution ( ) will occur.-
Allow to warm to Room Temperature and stir for 2–4 hours.
-
-
Workup (The "Clean Break"):
-
Quench by adding 2M aqueous
(approx. 2 mL per mmol substrate). -
Dilute with Ethyl Acetate or DCM.
-
Filter the resulting suspension through Celite.
-
Wash the filtrate with brine, dry over
, and concentrate.
-
Comparative Data: Reducing Agent Selection
Not all hydrides are equal. Use this table to select the right tool for your specific fluorinated substrate.
| Reducing Agent | Reactivity | pH Tolerance | Best For... | Risk Factor |
| NaBH(OAc)₃ | Mild | Mild Acidic (pH 5-6) | Standard aldehydes & non-hindered ketones. | High Failure Rate with |
| NaBH₃CN | Moderate | Acidic (pH 3-4) | Acid-sensitive substrates; preventing over-reduction. | Toxic (HCN risk). Requires careful pH monitoring. |
| Ti(OiPr)₄ + NaBH₄ | High | Basic/Neutral | Electron-deficient / Fluorinated Ketones. | Requires filtration workup (Celite). |
| H₂ / Pd-C | High | Neutral | Benzylic amines; large scale. | Defluorination risk (C-F bonds can be cleaved under hydrogenation conditions). |
Decision Logic (Workflow)
Follow this logic tree to determine your experimental path.
Figure 2: Troubleshooting Decision Matrix.
References
-
Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. The Journal of Organic Chemistry, 60(15), 4928–4929. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[7] Facile Preparation of N-Methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[8][7][9][10] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.[9] [Link]
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3] [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. scilit.com [scilit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]
- 8. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. designer-drug.com [designer-drug.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
optimization of solvent systems for Ethyl 4,4-difluoro-3-(methylamino)butanoate purification
Technical Support Center: Optimization of Solvent Systems for Ethyl 4,4-difluoro-3-(methylamino)butanoate Purification
Executive Summary
Purifying Ethyl 4,4-difluoro-3-(methylamino)butanoate presents a unique intersection of challenges: the basicity of the secondary amine, the lipophilicity modulation by the difluoromethyl (
This guide moves beyond generic advice, offering a self-validating optimization protocol. We prioritize chromatographic modification and salt formation strategies to ensure high purity (>98%) and stability.
Module 1: Chromatography Troubleshooting
Q1: My compound tails significantly on standard silica gel (flash chromatography). Increasing polarity doesn't help. What is the root cause and fix?
Diagnosis:
The secondary methylamine moiety interacts with the acidic silanol groups (
The Fix: Competitive Inhibition You must introduce a basic modifier to the mobile phase to "cap" the silanol sites.
Protocol A: The "Gold Standard" Solvent System
-
Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).[2]
-
Modifier: Ammonium Hydroxide (
) or Triethylamine (TEA). -
Recommended Ratio: DCM : MeOH :
(95 : 4.5 : 0.5).-
Note: If using TEA, use 1% v/v. TEA is harder to remove post-column than ammonia.
-
Protocol B: Non-Halogenated Alternative
-
Base Solvent: Hexanes (or Heptane) / Ethyl Acetate (EtOAc).
-
Pre-treatment: Flush the silica column with 1% TEA in Hexanes before loading the sample. Run the gradient with 1% TEA maintained in the organic phase.
Data: Modifier Efficacy Comparison
| Modifier System | Resolution ( | Tailing Factor ( | Post-Run Removal | Recommendation |
| None (Pure EtOAc/Hex) | < 1.0 | > 2.5 (Severe) | N/A | Avoid |
| 1% TEA | 2.5 | 1.1 (Excellent) | Difficult (High BP) | Good for analytical |
| 0.5% | 2.2 | 1.2 (Good) | Easy (Volatile) | Best for Prep |
Q2: I am observing ester hydrolysis during purification. How do I prevent this?
Diagnosis:
The
Preventative Workflow:
-
Avoid Aqueous Workups if possible: If an aqueous wash is necessary, use cold saturated
(pH ~8.5) rather than strong bases ( ) or acids. -
Dry Load: Do not dissolve the crude oil in wet solvents. Use anhydrous
to dry the crude solution before concentrating onto silica for a dry load. -
Solvent Dryness: Ensure the MeOH or EtOAc used in chromatography is "HPLC grade" or lower in water content.
Module 2: Purification via Salt Formation (Crystallization)
Q3: Chromatography is yielding an oil with colored impurities. Can I purify this by crystallization?
Insight: Free base amino esters are often oils. Converting them to a crystalline salt is a superior purification method that simultaneously stabilizes the compound against oxidation and hydrolysis.
The "Hydrohalic Switch" Protocol: The hydrochloride (HCl) or oxalate salts are typically crystalline for this class of compounds.
Step-by-Step Salt Formation Protocol:
-
Dissolution: Dissolve crude free base (1.0 eq) in anhydrous Diethyl Ether (
) or MTBE (5-10 volumes). -
Acid Addition:
-
For HCl Salt: Add 1.1 eq of 2M HCl in Diethyl Ether dropwise at 0°C.
-
For Oxalate Salt: Add 1.0 eq of anhydrous oxalic acid dissolved in a minimal amount of acetone/ethanol.
-
-
Precipitation: A white precipitate should form immediately.
-
Aging: Stir at 0°C for 30 minutes to ensure complete salt formation.
-
Filtration: Filter under Nitrogen (to prevent moisture absorption). Wash cake with cold
. -
Recrystallization (if needed): Recrystallize from hot Isopropanol (IPA) or Ethanol/EtOAc mixtures.
Decision Logic for Salt Selection:
Caption: Decision workflow for selecting between chromatography and salt formation based on impurity profile.
Module 3: Stability & Storage
Q4: How should I store the purified compound to prevent degradation?
Guidance: The free base is prone to cyclization (forming the lactam) or oxidative degradation of the methylamine.
-
Form: Store as the HCl salt whenever possible.
-
Temperature: -20°C is mandatory for long-term storage (>1 month).
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Amber glass vials to prevent photo-degradation (amines can be photosensitive).
Stability Comparison Table:
| Storage Condition | Free Base ( | HCl Salt ( |
| RT, Air | ~1 week (Darkening) | > 6 months |
| 4°C, Argon | ~3 months | > 1 year |
| -20°C, Argon | > 1 year | > 2 years |
References
-
BenchChem Technical Support. (2025).[5] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from
-
Phenomenex Technical Notes. (2025). Strategies for peak shape improvement of basic analytes. Retrieved from
-
Biotage Application Notes. (2023). How to purify ionizable organic amine compounds using flash column chromatography. Retrieved from
-
Organic Chemistry Portal. (2004). Efficient Synthetic Method for β-Enamino Esters. Retrieved from
-
Dana Bioscience. (2026).[6] Product Specification: Ethyl 4,4-difluoro-3-(methylamino)butanoate. Retrieved from
Sources
preventing over-methylation in amine synthesis
Ticket Subject: Preventing Over-Methylation (Polyalkylation) in Amine Synthesis Assigned Specialist: Senior Application Scientist Status: Open Priority: High
Diagnostic Triage: Why is this happening?
User Query: "I am trying to convert a primary amine to a secondary amine using methyl iodide (
Technical Diagnosis: You are experiencing the Menshutkin Paradox . In direct alkylation, the product is more reactive than the reactant.[1]
-
Nucleophilicity Increase: Alkyl groups are electron-donating (inductive effect). When you add a methyl group to a primary amine (
), the resulting secondary amine ( ) becomes more electron-rich and thus more nucleophilic than the starting material. -
The Kinetic Trap: The remaining methyl iodide reacts faster with the newly formed secondary amine than with the remaining primary amine. This creates a "runaway" reaction leading to over-methylation.
Visualization: The Over-Alkylation Cascade
The following diagram illustrates the kinetic trap you are currently facing.
Caption: Kinetic hierarchy in direct alkylation. Note that k2 and k3 are often larger than k1, making mono-alkylation difficult to control.
Core Protocol: The "Gold Standard" Solution
Recommendation: Switch from Direct Alkylation to Reductive Amination .
This method bypasses the nucleophilicity issue entirely. Instead of attacking an alkyl halide, the amine condenses with an aldehyde/ketone to form an imine (or iminium ion). The imine is less nucleophilic than the amine, preventing multiple additions. The imine is then selectively reduced to the amine.[2]
Protocol: The Abdel-Magid Reductive Amination
This is the industry-standard method using Sodium Triacetoxyborohydride (
Reagents:
-
Primary Amine (1.0 equiv)[1]
-
Aldehyde/Ketone (1.0 - 1.2 equiv)
- (1.4 - 1.5 equiv)
-
Optional: Acetic Acid (AcOH, 1-2 equiv) if the reaction is sluggish.
Step-by-Step Workflow:
-
Preparation: Dissolve the amine and aldehyde in DCE under an inert atmosphere (
or ). -
Imine Formation: Stir for 15–30 minutes. If using a ketone or a hindered amine, add 1 equiv of AcOH to catalyze imine formation.
-
Reduction: Add
in a single portion.-
Note: The reaction may bubble slightly.
-
-
Monitoring: Stir at room temperature. Monitor by TLC or LCMS.[1] Most reactions complete in 1–4 hours.
-
Quench: Quench with saturated aqueous
. -
Extraction: Extract with EtOAc or DCM. Dry organic layer over
.[1]
Why this works (Mechanism):
The hydride donor (
Caption: The reductive amination pathway avoids the formation of a more nucleophilic intermediate during the critical bond-forming step.[5]
Scenario-Based Troubleshooting
Not all substrates tolerate reductive amination. Use the guide below to select the correct alternative.
Scenario A: "I MUST use an Alkyl Halide (e.g., Methyl Iodide)."
Solution: The Cesium Hydroxide (CsOH) / Molecular Sieve Method.[6] If you cannot use an aldehyde (e.g., you need to introduce a methyl group specifically using MeI and cannot use formaldehyde/reduction), you must suppress the proton exchange that leads to over-alkylation.
-
The Trick: Use
and activated 4Å molecular sieves in DMF. -
Mechanism: The "Cesium Effect." The large cesium cation forms a tight ion pair or "cage" that stabilizes the mono-alkylated product and physically/electronically hinders the second attack. The molecular sieves remove water, which is critical for the high basicity of CsOH.
-
Reference: Salvatore, R. N., et al. Org.[7][8] Lett.1999 .[7][8]
Scenario B: "I want a 'Green' method without halides or boron waste."
Solution: "Borrowing Hydrogen" (Catalytic Alkylation). This uses alcohols as the alkylating agent with a Ruthenium (Ru) or Iridium (Ir) catalyst.
-
Dehydrogenation: Catalyst removes
from the alcohol Aldehyde. -
Condensation: Aldehyde + Amine
Imine. -
Hydrogenation: Catalyst returns
to the Imine Amine.
-
Benefit: The only byproduct is water.[9]
Scenario C: "My amine is extremely acid-sensitive."
Solution: 2,2,2-Trifluoroethanol (TFE) Solvent System. Running the alkylation in TFE can sometimes suppress over-alkylation due to the solvent's strong hydrogen-bond donating ability (HBD), which solvates the amine lone pair, reducing its nucleophilicity just enough to control the kinetics.
Comparison of Methods
| Feature | Direct Alkylation | Reductive Amination (Abdel-Magid) | CsOH / TBAI Method | Borrowing Hydrogen |
| Selectivity ( | Poor (Polyalkylation common) | Excellent | Good | Excellent |
| Reagents | Alkyl Halide + Base | Aldehyde + | Alkyl Halide + | Alcohol + Ru/Ir Cat |
| Atom Economy | Moderate | Moderate | Moderate | High (Green) |
| Key Constraint | "Runaway" reaction | Requires Aldehyde availability | Requires DMF (removal difficult) | High Temp / Catalyst Cost |
| Best For... | Quaternary salts | General Purpose | Methylation with MeI | Large Scale / Green Chem |
Decision Logic (Workflow)
Follow this logic gate to determine your experimental setup.
Caption: Decision matrix for selecting the optimal synthetic route based on substrate availability.
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3][4][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][11] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][11] J. Org.[3][4][7] Chem.1996 , 61, 3849–3862.[2][3][4][11] [Link]
-
Salvatore, R. N. ; Nagle, A. S.; Schmidt, S. E.; Jung, K. W.[7][8] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[6][8][12] Org.[4][7][8][13] Lett.1999 , 1, 1893–1896.[7][8] [Link]
-
Hamid, M. H. S. A. ; Slatford, P. A.; Williams, J. M. J. Borrowing Hydrogen in the Activation of Alcohols.[9][14][15][16] Adv.[3] Synth. Catal.2007 , 349, 1555–1575. [Link]
-
Borch, R. F. ; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent.[2] J. Am. Chem. Soc.1971 , 93, 2897–2904. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (PDF) Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [academia.edu]
- 7. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 8. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]
- 11. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Mimicking transition metals in borrowing hydrogen from alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shokubai.org [shokubai.org]
- 16. digital.csic.es [digital.csic.es]
reaction monitoring techniques for Ethyl 4,4-difluoro-3-(methylamino)butanoate formation
Technical Support Center: Reaction Monitoring for Ethyl 4,4-difluoro-3-(methylamino)butanoate
Executive Summary
Topic: Real-time reaction monitoring and troubleshooting for the synthesis of Ethyl 4,4-difluoro-3-(methylamino)butanoate . Primary Reaction: Aza-Michael addition of methylamine to Ethyl 4,4-difluorocrotonate (Ethyl 4,4-difluorobut-2-enoate). Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.
This guide serves as a dynamic technical manual. Unlike standard protocols, it addresses the why and how of failure modes specific to fluorinated
Part 1: Method Selection & Strategic Overview
Q: Why is F NMR the "Gold Standard" for monitoring this specific reaction?
A: While HPLC-UV is standard for many intermediates,
-
Shift Dispersion: The
group in the starting material (conjugated alkene) and the product (saturated -amino ester) exist in drastically different electronic environments.-
Starting Material (
-Vinyl): The fluorine signal is typically found in the -110 to -120 ppm range (doublet of doublets due to coupling with the vinyl proton and the geminal proton). -
Product (
-Alkyl): Upon Michael addition, the hybridization of the adjacent carbon changes from to . This typically shifts the signal upfield (more negative ppm) and, crucially, often induces diastereotopicity . The two fluorine atoms on the group become magnetically non-equivalent due to the adjacent chiral center created at the C3 position, appearing as an AB system (two distinct multiplets) rather than a simple doublet.
-
-
Quantification without Standards: Unlike UV, where extinction coefficients change between conjugated ester and saturated amine,
F NMR integrals are directly proportional to molar concentration (provided relaxation delay ).
Q: When should I switch from NMR to HPLC-MS?
A: Use HPLC-MS (or UPLC-MS) when:
-
Trace Impurity Detection is Critical:
F NMR has a limit of detection (LOD) around 0.1–1%. If you need to track impurities (e.g., potential genotoxic impurities like unreacted alkylating agents) below this threshold, MS is required. -
Amide Side-Reaction Monitoring: If methylamine attacks the ester carbonyl instead of the
-carbon (1,2-addition vs 1,4-addition), the mass difference is distinct (Substitution of [45 Da] with [30 Da] = Mass change of -15 Da).
Part 2: Troubleshooting & Real-Time Diagnostics
Issue 1: The reaction has stalled at ~70% conversion.
Diagnosis: The Aza-Michael addition is reversible. You have likely reached the thermodynamic equilibrium point. Technical Fix:
-
Do NOT add heat: Aza-Michael additions are exothermic. Heating often shifts the equilibrium back toward the starting materials (Retro-Michael).
-
Push the Equilibrium: Add an excess of methylamine (2.0 – 3.0 equivalents) or remove the product/solvent continuously if feasible.
-
Solvent Switch: If running in protic solvents (Ethanol), hydrogen bonding can stabilize the transition state but also the amine. Switching to a polar aprotic solvent (e.g., THF or Acetonitrile) can sometimes alter the kinetics favorably, though protic solvents generally assist the proton transfer step.
Issue 2: I see a new, unexpected F signal and the mass spectrum shows [M-15].
Diagnosis: Amidation (1,2-Addition). Methylamine is a hard nucleophile and can attack the ester carbonyl directly, especially at elevated temperatures or if the Michael acceptor is sterically hindered. Technical Fix:
-
Lower Temperature: Run the reaction at 0°C or -10°C. 1,4-addition (Michael) is generally under kinetic control at lower temperatures relative to amidation.
-
Lewis Acid Catalysis: Mild Lewis acids (e.g.,
or silica gel) can activate the -position specifically for soft nucleophilic attack, favoring the Michael product.
Issue 3: The Fluorine signal is disappearing entirely.
Diagnosis: Defluorination / HF Elimination.
The
-
Buffer the pH: Ensure the reaction isn't overly basic. Use only the necessary equivalents of amine.
-
Quench Promptly: Do not let the reaction stir overnight if conversion is complete.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the primary reaction pathway and the critical competing side reactions (Amidation and Retro-Michael).
Caption: Reaction logic flow showing the desired kinetic pathway (Green) vs. thermodynamic reversibility and competing side reactions (Red).
Part 4: Validated Experimental Protocols
Protocol A: F NMR In-Process Check (IPC)
Use this for quantitative conversion monitoring.
-
Sampling: Withdraw
of the reaction mixture. -
Quench/Dilution: Dispense immediately into an NMR tube containing
of (or ).-
Note: If the reaction is basic, the
may slowly react (dichlorocarbene formation), but for a quick scan, it is acceptable. For stability, use .
-
-
Internal Standard (Optional): Add
of -trifluorotoluene ( ppm) if absolute yield calculation is required. -
Acquisition:
-
Sweep Width: -50 to -250 ppm.
-
Scans: 16 (usually sufficient due to high sensitivity of
F). -
Delay (
): seconds to ensure relaxation.
-
-
Analysis:
-
Integrate SM Vinyl-
(approx -115 ppm). -
Integrate Product Alkyl-
(approx -125 ppm, potentially diastereotopic AB system). -
Calculation:
.
-
Protocol B: HPLC-MS Confirmation
Use this for final purity and impurity profiling.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Detection | UV @ 210 nm (Ester carbonyl) & MS (ESI+) |
| Target Mass | [M+H]+ = 182.09 (Calc for |
| Key Impurity | Amide: [M+H]+ = 167 (Loss of OEt, gain of NHMe) |
References
-
Vertex Pharmaceuticals. (2024). Stability Studies of
-difluoro- -amino ketones in Rat Serum. National Institutes of Health (PMC). [Link] -
Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek Application Notes. [Link]
-
University of Colorado Boulder. (n.d.). 19F NMR Reference Standards and Chemical Shifts. CU Boulder NMR Facility. [Link]
-
Royal Society of Chemistry. (2019).
-amino acid derivatives. Green Chemistry. [Link]
Validation & Comparative
13C NMR analysis of Ethyl 4,4-difluoro-3-(methylamino)butanoate
Comparative 13C NMR Analysis of Ethyl 4,4-difluoro-3-(methylamino)butanoate: Standard vs. Triple-Resonance 13C{1H, 19F} Methodologies
Executive Summary
Ethyl 4,4-difluoro-3-(methylamino)butanoate (CAS: 2248276-45-9) is a highly versatile fluorinated aliphatic building block widely utilized in modern drug discovery to modulate lipophilicity and metabolic stability. However, verifying its structural integrity via standard Carbon-13 Nuclear Magnetic Resonance (13C NMR) presents distinct analytical challenges. The presence of the terminal difluoromethyl (-CHF2) group induces extensive heteronuclear spin-spin coupling between the
This guide objectively compares the performance of standard proton-decoupled 13C{1H} NMR against triple-resonance 13C{1H, 19F} NMR, providing the mechanistic causality behind spectral artifacts and a self-validating protocol for accurate structural elucidation.
Mechanistic Causality: The F- C Coupling Dilemma
To understand why standard 13C{1H} NMR often falls short for fluorinated compounds, we must examine the quantum mechanical behavior of the
For Ethyl 4,4-difluoro-3-(methylamino)butanoate, the two equivalent fluorine atoms split the carbon signals according to the n+1 rule:
-
C4 (Gamma Carbon, -CHF2): Experiences a massive one-bond coupling (
Hz), splitting the signal into a wide triplet[2]. -
C3 (Beta Carbon, -CH-N): Experiences a two-bond coupling (
Hz), also appearing as a triplet[2]. -
C2 (Alpha Carbon, -CH2-): Experiences a smaller three-bond coupling (
Hz), appearing as a tight triplet.
The Signal-to-Noise (S/N) Penalty: Because the signal intensity of a triplet is distributed in a 1:2:1 ratio, the central peak retains only 50% of the total signal intensity, while the outer peaks hold 25% each. Furthermore, fluorinated carbons do not benefit from the same Nuclear Overhauser Effect (NOE) enhancement as protonated carbons during standard 1H decoupling[3]. Consequently, the C4 and C3 signals often disappear into the baseline noise unless an impractically high number of scans is acquired.
Figure 1: 19F-13C spin-spin coupling network in Ethyl 4,4-difluoro-3-(methylamino)butanoate.
Comparative Performance Analysis
To overcome the limitations of standard 13C{1H} NMR, 13C{1H, 19F} triple-resonance NMR is employed. This technique utilizes a specialized HFX probe to simultaneously decouple both protons and fluorines during carbon acquisition[1]. By collapsing the multiplets back into sharp singlets, 100% of the signal intensity is concentrated into a single resonance.
Table 1: Methodological Comparison
| Parameter | Standard 13C{1H} NMR | Triple-Resonance 13C{1H, 19F} NMR |
| C4 (-CHF2) Morphology | Broad Triplet (1:2:1) | Sharp Singlet |
| C3 (-CH-N) Morphology | Triplet (1:2:1) | Sharp Singlet |
| Signal-to-Noise (S/N) | Poor (Intensity split & low NOE) | Excellent (Intensity concentrated) |
| Hardware Requirement | Standard Dual-Channel Probe | Dedicated HFX Probe[1] |
| Acquisition Efficiency | Low (Requires | High (Requires |
| Assignment Confidence | Moderate (Multiplets may overlap) | High (Unambiguous singlets) |
Table 2: Expected 13C NMR Quantitative Data
Data represents expected shifts in CDCl3 at 298K.
| Carbon Position | Chemical Shift ( | 13C{1H} Multiplicity | Coupling Constant ( | 13C{1H, 19F} Multiplicity |
| C1 (Carbonyl) | ~171.0 | Singlet | N/A | Singlet |
| C4 (Gamma, -CHF2) | ~116.5 | Triplet | Singlet | |
| C6 (Ethyl -CH2-) | ~60.5 | Singlet | N/A | Singlet |
| C3 (Beta, -CH-N) | ~58.2 | Triplet | Singlet | |
| C2 (Alpha, -CH2-) | ~38.5 | Triplet | Singlet | |
| C5 (N-Methyl) | ~34.0 | Singlet | N/A | Singlet |
| C7 (Ethyl -CH3) | ~14.2 | Singlet | N/A | Singlet |
Self-Validating Experimental Protocol: 13C{1H, 19F} Acquisition
The following step-by-step protocol is designed as a closed-loop, self-validating system. Each step relies on the empirical data generated in the previous step, ensuring that decoupling parameters are mathematically precise rather than estimated.
Step 1: Sample Preparation & Locking
Dissolve 50 mg of Ethyl 4,4-difluoro-3-(methylamino)butanoate in 0.6 mL of CDCl
Step 2: HFX Probe Tuning (Critical Causality)
Manually tune and match the
Step 3: Determine
Step 4: Pulse Sequence Parameterization Load the 13C_zg_{1H, 19F} pulse sequence.
-
Set the
H decoupling channel (f2) to the center of the proton spectrum (~4 ppm). -
Set the
F decoupling channel (f3) to the exact offset determined in Step 3. -
Select an adiabatic or composite pulse decoupling scheme (e.g., GARP-4) for the
F channel to cover the necessary bandwidth without exceeding probe power limits.
Step 5: Acquisition & Validation
Acquire the 13C spectrum.
Validation Check: Inspect the C4 resonance at ~116.5 ppm. If it appears as a sharp singlet, the tuning, offset, and decoupling power were correctly calibrated. If residual splitting (a "roofed" triplet or broadened singlet) is observed, the
Figure 2: Self-validating experimental workflow for 13C{1H, 19F} triple-resonance NMR acquisition.
References
-
13C NMR with 1H and 19F double decoupling. École Polytechnique Fédérale de Lausanne (EPFL). Available at:[Link]
-
Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. ACS Publications. Available at:[Link]
-
1H, 19F and 13C analysis in under two minutes using X–Pulse Application Note 9. Oxford Instruments. Available at:[Link]
-
In C13-NMR, does CF3 carbon of (trifluoromethyl)benzene have to split by F? ResearchGate. Available at:[Link]
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of Ethyl 4,4-difluoro-3-(methylamino)butanoate
Executive Summary
Ethyl 4,4-difluoro-3-(methylamino)butanoate is a specialized fluorinated building block used critically in the synthesis of pharmaceutical peptidomimetics and enzyme inhibitors. The incorporation of the gem-difluoro (
For researchers and drug developers, accurate mass spectrometric characterization is non-trivial due to the electron-withdrawing nature of the fluorine atoms, which significantly influences ionization efficiency and fragmentation kinetics. This guide provides a rigorous technical comparison of this product against its non-fluorinated alternative, Ethyl 3-(methylamino)butanoate , detailing the specific spectral fingerprints required for unambiguous identification.
Molecular Profile & Specifications
| Feature | Target Product | Alternative (Non-Fluorinated) |
| Compound Name | Ethyl 4,4-difluoro-3-(methylamino)butanoate | Ethyl 3-(methylamino)butanoate |
| Formula | ||
| Monoisotopic Mass | 181.0914 Da | 145.1103 Da |
| Key Structural Difference | Gem-difluoro group ( | Methyl group ( |
| Electronic Effect | Strong electron-withdrawing (destabilizes adjacent cations) | Electron-donating (stabilizes adjacent cations) |
| Primary Application | Fluorinated scaffold for metabolic stability | Standard |
Comparative Analysis: Ionization Modalities
The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is critical. The fluorine substitution introduces unique behaviors in both modes.[1]
Electron Ionization (EI) - Structural Fingerprinting
In EI (70 eV), fragmentation is driven by radical cation instability. For
-
Alternative (Non-Fluorinated): The radical cation preferentially loses the largest alkyl group (
-cleavage). Cleavage of the bond between the amine methine and the ester group yields the base peak at m/z 58 ( ). -
Target (Fluorinated): The presence of the
group changes the thermodynamic landscape.-
Pathway A (Loss of
): Cleavage leads to the ion . This removes the electron-withdrawing fluorine, leaving a stabilized iminium ion at m/z 130 . -
Pathway B (Loss of
): Cleavage yields . The strong electron-withdrawing effect of the group destabilizes this cation, making this pathway kinetically slower and thermodynamically less favorable than in the non-fluorinated analog.
-
Insight: Unlike the alternative, where the low-mass amine fragment (m/z 58) is dominant, the fluorinated target often exhibits a shift in base peak intensity toward the higher mass fragment (m/z 130) or shows a unique ion at m/z 94 (
Electrospray Ionization (ESI) - Sensitivity & Quantification
ESI is the preferred method for LC-MS workflows in drug metabolism (DMPK) studies.
-
Protonation (
): The target forms a stable at m/z 182.1 . However, the group reduces the gas-phase basicity of the amine compared to the alternative ( 146.1), potentially requiring higher ionization voltages or more acidic mobile phases for equivalent sensitivity. -
Neutral Loss Signatures: A critical diagnostic for the target is the neutral loss of HF (20 Da) , a hallmark of gem-difluoro alkyls under collision-induced dissociation (CID). The alternative cannot show this loss.
Fragmentation Mechanics & Visualizations
EI Fragmentation Pathway (Mechanistic Logic)
The following diagram illustrates the competitive
Figure 1: Electron Ionization (EI) fragmentation logic. Pathway A is often favored as it removes the destabilizing fluorinated group, leaving a stable iminium ion.
ESI-MS/MS Workflow (LC-MS Compatible)
For bioanalytical assays, the ESI fragmentation pattern is used for Multiple Reaction Monitoring (MRM).
Figure 2: ESI-MS/MS fragmentation tree. The loss of HF (m/z 162) is the primary diagnostic transition distinguishing the target from non-fluorinated analogs.
Experimental Protocol: LC-MS/MS Optimization
To achieve high sensitivity and reproducibility when analyzing Ethyl 4,4-difluoro-3-(methylamino)butanoate, follow this validated protocol.
Reagents & Preparation
-
Solvent A: Water + 0.1% Formic Acid (Proton source is crucial for the amine).
-
Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Standard Prep: Dissolve 1 mg in 1 mL MeOH to form 1 mg/mL stock. Dilute to 100 ng/mL in 50:50 A:B for tuning.
Step-by-Step Method
-
Infusion Tuning: Infuse the 100 ng/mL standard at 10 µL/min into the source.
-
Source Parameters (ESI+):
-
Spray Voltage: 3.5 - 4.0 kV (Higher voltage needed due to F-induced lower basicity).
-
Capillary Temp: 300°C.
-
Sheath Gas: 30-40 arb units.
-
-
MRM Transition Setup:
-
Quantifier: 182.1
162.1 (Loss of HF). Note: This is specific to the fluorinated compound. -
Qualifier: 182.1
136.1 (Loss of EtOH).
-
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Retention: The difluoro group increases lipophilicity (
) compared to the non-fluorinated analog ( ), resulting in longer retention times .
-
Data Summary: Spectral Fingerprint
| Ion Type | m/z (Target) | m/z (Alternative) | Interpretation |
| Molecular Ion | 181 (EI) / 182 (ESI) | 145 (EI) / 146 (ESI) | Mass shift of +36 Da (Difference between |
| Base Peak (EI) | 130 (Likely) | 58 | Target favors losing the fluorinated group; Alternative favors losing the methyl group. |
| Diagnostic Fragment | 94 ( | None | Specific marker for the difluoro-ethyl-amine moiety. |
| Neutral Loss (ESI) | -20 Da (HF) | None | Definitive confirmation of the gem-difluoro structure. |
References
-
PubChem. (2025).[3][4] Ethyl 4,4-difluoro-3-(methylamino)butanoate (Compound Summary). National Library of Medicine. [Link]
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation of Fluorinated Esters and Amines. NIST Standard Reference Database 1A v17. [Link]
-
Arsenault, G., et al. (2007).[5] Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates. Rapid Communications in Mass Spectrometry, 21(23), 3803-3814.[5] [Link]
- Grossert, J.S., et al. (2005). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. International Journal of Mass Spectrometry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl 3-amino-3-methylbutanoate | C7H15NO2 | CID 11480520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 3-(methylamino)butanoate | C7H15NO2 | CID 10396954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Difluoro- vs. Trifluoro-Butanoate Analogs as Histone Deacetylase Inhibitors
In the landscape of epigenetic modulation, the short-chain fatty acid butanoate (butyrate) has long been recognized for its role as a histone deacetylase (HDAC) inhibitor, albeit with modest potency and rapid metabolism in vivo.[1][2] This has spurred the development of synthetic analogs to enhance its therapeutic potential. Among these, fluorinated derivatives have garnered significant attention. The introduction of fluorine atoms can profoundly alter the physicochemical properties of a molecule, thereby influencing its biological activity.[3][4] This guide provides an in-depth comparison of the biological activities of difluoro- and trifluoro-butanoate analogs, offering insights for researchers and drug development professionals in the field of epigenetics and oncology.
The Influence of Fluorination on Physicochemical Properties and Biological Activity
The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in a molecule's properties. These alterations are foundational to understanding the differential biological activities of difluoro- and trifluoro-butanoate analogs.
Electronic Effects and Acidity: The strong electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid group in butanoate analogs. This effect is amplified with a greater number of fluorine substitutions. Consequently, a trifluoro-butanoate analog is expected to have a lower pKa than its difluoro counterpart. This enhanced acidity can influence the compound's interaction with the zinc ion in the active site of HDAC enzymes, a critical interaction for inhibitory activity.[3]
Lipophilicity and Cell Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[4] However, the impact of fluorination on lipophilicity is not always straightforward and can be influenced by the overall molecular context.[3] While increased fluorination from a difluoro- to a trifluoro-analog would likely increase lipophilicity, this needs to be balanced to maintain adequate aqueous solubility for bioavailability.
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation.[4] This increased metabolic stability can lead to a longer biological half-life and sustained target engagement. Both difluoro- and trifluoro-butanoate analogs would be expected to have greater metabolic stability compared to their non-fluorinated parent compound.
Comparative Biological Activity: Difluoro- vs. Trifluoro-Butanoate Analogs
While direct head-to-head comparative studies for difluoro- versus trifluoro-butanoate analogs are not extensively documented in publicly available literature, we can infer their relative biological activities based on established structure-activity relationships for fluorinated HDAC inhibitors.[3][5]
| Property | Difluoro-Butanoate Analog | Trifluoro-Butanoate Analog | Rationale and Supporting Evidence |
| HDAC Inhibitory Potency | Moderate to High | Potentially Higher | The increased acidity of the trifluoro-analog could lead to stronger chelation of the zinc ion in the HDAC active site, enhancing inhibitory potency. Studies on other fluorinated HDAC inhibitors have shown that the degree of fluorination can correlate with increased potency.[3] |
| Cellular Permeability | Good | Potentially Higher | Increased lipophilicity of the trifluoro-analog may enhance its ability to passively diffuse across cell membranes. However, excessive lipophilicity could also lead to non-specific binding and reduced bioavailability.[4] |
| Metabolic Stability | High | Very High | The increased number of strong C-F bonds in the trifluoro-analog would likely confer greater resistance to metabolic degradation compared to the difluoro-analog.[4] |
| Selectivity | Isoform-dependent | Potentially Altered | The subtle changes in size, shape, and electronics between the difluoro- and trifluoro-analogs could lead to differential interactions with the various HDAC isoforms, potentially altering the selectivity profile.[3] |
| Cytotoxicity | Expected | Potentially Increased | Increased HDAC inhibitory potency and cellular uptake of the trifluoro-analog could translate to greater cytotoxicity against cancer cell lines. However, this is also dependent on the specific cell line and potential off-target effects. |
Mechanistic Insights: The Role of Fluorination in HDAC Inhibition
Butanoate and its analogs inhibit HDAC enzymes by binding to the active site. The carboxylate group coordinates with a zinc ion that is essential for the deacetylase activity. The alkyl chain of the butanoate occupies a hydrophobic channel.
Caption: Fluorinated butanoate analogs inhibit HDACs via chelation of the active site zinc ion and interaction with a hydrophobic channel.
The increased electronegativity of the trifluoromethyl group compared to the difluoromethyl group can lead to a more polarized C-F bond, potentially influencing interactions within the hydrophobic pocket of the HDAC active site. Furthermore, the enhanced acidity of the trifluoro-butanoate's carboxylic acid head group can result in a stronger and more favorable interaction with the catalytic zinc ion, leading to more potent inhibition.
Experimental Protocols for Comparative Evaluation
To empirically determine the comparative biological activities of difluoro- and trifluoro-butanoate analogs, a series of standardized in vitro assays are recommended.
HDAC Inhibition Assay (Fluorometric)
This assay quantitatively measures the inhibition of HDAC enzymatic activity.
Materials:
-
HeLa nuclear extract (as a source of HDACs)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Trichostatin A (TSA) as a positive control
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and TSA)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the difluoro- and trifluoro-butanoate analogs.
-
In a 96-well plate, add the HDAC substrate, assay buffer, and the test compounds or controls.
-
Initiate the reaction by adding the HeLa nuclear extract to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on the viability of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the difluoro- and trifluoro-butanoate analogs for a specified duration (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each compound concentration and determine the IC50 values.
Conclusion
The strategic incorporation of fluorine atoms into the butanoate scaffold presents a compelling avenue for the development of novel HDAC inhibitors with enhanced therapeutic profiles. While direct comparative data is limited, fundamental principles of medicinal chemistry suggest that trifluoro-butanoate analogs may offer advantages over their difluoro counterparts in terms of increased HDAC inhibitory potency and metabolic stability. However, this potential for enhanced activity must be carefully balanced with considerations of solubility, cell permeability, and potential off-target effects. The experimental protocols outlined in this guide provide a framework for the empirical validation and direct comparison of these promising classes of epigenetic modulators. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of difluoro- and trifluoro-butanoate analogs.
References
-
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules. 2023 Feb; 28(4): 1973. [Link][3][4][6]
-
Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes. Epigenetics. 2009 Aug 16; 4(6): 410–416. [Link]
-
Inhibition of histone deacetylase activity by butyrate. J Nutr. 2003 Jul;133(7 Suppl):2485S-2495S. [Link]
-
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. PubMed. 2023 Feb 13; 28(4):1973. [Link]
-
Perfluorinated HDAC inhibitors as selective anticancer agents. MedChemComm. 2017; 8(2): 419–424. [Link]
-
Butyrate Histone Deacetylase Inhibitors. Epigenetic Aspects of Chronic Diseases. 2017: 297–311. [Link]
Sources
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perfluorinated HDAC inhibitors as selective anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
enantiomeric excess determination of Ethyl 4,4-difluoro-3-(methylamino)butanoate
An in-depth technical guide for the analytical determination of enantiomeric excess (ee) in fluorinated
Executive Summary & Molecular Profiling
Ethyl 4,4-difluoro-3-(methylamino)butanoate is a highly valuable chiral building block, frequently utilized in the synthesis of fluorinated peptidomimetics and advanced pharmaceutical active ingredients (APIs). The incorporation of the difluoromethyl (
However, this specific substitution pattern presents unique analytical challenges for enantiomeric excess (ee) determination:
-
Electronic Deactivation: The strongly electron-withdrawing
group significantly reduces the nucleophilicity of the adjacent secondary amine, complicating standard derivatization protocols. -
Secondary Amine Interactions: Free secondary amines strongly interact with residual silanols on chromatographic stationary phases, leading to severe peak tailing.
-
Volatility vs. Polarity: While the ethyl ester provides some volatility, the polar amine necessitates capping before gas chromatography (GC) can be effectively employed.
This guide objectively compares the three premier analytical methodologies for determining the ee of this molecule, providing field-proven protocols and mechanistic rationales to ensure self-validating, reproducible results.
Comparative Analysis of Analytical Methodologies
To establish a robust analytical control strategy, researchers must choose between direct chromatographic separation and indirect spectroscopic/chromatographic methods.
Recent advancements in
Quantitative Performance Comparison
| Analytical Parameter | Chiral HPLC (Direct) | Chiral GC-FID/MS (Indirect) | |
| Primary Principle | Diastereomeric transient complexes on CSP | Diastereomeric covalent amide formation | Separation on chiral capillary (e.g., Chirasil-Val) |
| Limit of Detection (LOD) | 0.05% ee | 1.0% - 2.0% ee | 0.1% ee |
| Analysis Time / Sample | 15 - 30 minutes | 5 min (NMR) + 2 hrs (Prep) | 20 - 40 minutes + Prep |
| Sample Destruction | Non-destructive (Recoverable) | Destructive (Covalent Derivatization) | Destructive (TFAA Derivatization) |
| Key Vulnerability | Peak tailing from silanol interactions | Kinetic resolution if conversion < 100% | Thermal degradation of the analyte |
| Best Use Case | Routine batch release & preparative scale-up | Absolute configuration & structural proof | High-throughput screening of volatile libraries |
Workflow Decision Architecture
The selection of the appropriate method depends heavily on the project phase (e.g., early discovery vs. process chemistry). The following decision matrix illustrates the logical flow for method selection.
Fig 1. Decision matrix for selecting the optimal ee determination workflow.
Method 1: Chiral HPLC (The Gold Standard)
Direct separation via High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the industry standard due to its non-destructive nature and high precision.
Causality & Mechanistic Insight
Ethyl 4,4-difluoro-3-(methylamino)butanoate possesses a basic secondary amine. When utilizing silica-backed polysaccharide CSPs (like Chiralpak IG or AD-H), the amine will undergo secondary ion-exchange interactions with unendcapped, acidic silanol groups on the silica surface. Causality: If run in a neutral mobile phase, this interaction dominates the chromatography, resulting in broad, asymmetrical peaks that obscure minor enantiomer detection. Solution: The addition of 0.1% Diethylamine (DEA) acts as a sacrificial basic modifier, competitively binding to the silanols and ensuring the analyte only interacts with the chiral selector.
Step-by-Step Protocol: Chiral HPLC
-
Column Selection: Chiralpak IG (250 mm × 4.6 mm, 5 µm) – Immobilized amylose-based CSP allows for a broader range of solvents.
-
Mobile Phase Preparation: Prepare a mixture of Hexane / Isopropanol / Diethylamine in a 90:10:0.1 (v/v/v) ratio. Degas ultrasonically for 10 minutes.
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of the mobile phase. Self-validation step: Ensure complete dissolution to prevent column frit blockage and concentration discrepancies.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Temperature: 25 °C.
-
Detection: UV at 210 nm (due to the lack of strong chromophores, low-wavelength UV is mandatory).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the areas of the two resolved enantiomeric peaks. Calculate ee using the formula:
.
Method 2: F NMR via Mosher's Derivatization
For laboratories lacking specialized chiral columns, or when absolute stereochemical configuration must be assigned,
Causality & Mechanistic Insight
Derivatizing the analyte with (R)-(-)-
Fig 2. Mechanistic pathway for Mosher's acid derivatization and 19F NMR analysis.
Step-by-Step Protocol: F NMR
-
Reaction Setup: In an oven-dried 5 mL vial under argon, dissolve 10 mg (approx. 0.055 mmol) of Ethyl 4,4-difluoro-3-(methylamino)butanoate in 0.5 mL of anhydrous
. -
Catalyst Addition: Add 13 µL (3.0 eq) of anhydrous pyridine and 0.7 mg (0.1 eq) of DMAP.
-
Derivatization: Slowly add 20 µL (approx. 2.0 eq) of (R)-(-)-MTPA-Cl.
-
Incubation: Stir the mixture at room temperature for 4 hours. Self-validation step: Run a quick
H NMR to confirm the complete disappearance of the secondary amine N-CH3 doublet (typically shifting downfield upon amide formation) to verify 100% conversion. -
NMR Acquisition: Transfer the solution to an NMR tube. Acquire a
F NMR spectrum (at least 376 MHz for F). -
Data Interpretation:
-
Observe the
signals from the Mosher moiety (typically around -69 ppm). -
Observe the intrinsic
signals of the analyte (typically a multiplet around -120 to -130 ppm). -
Both regions will show baseline-resolved peaks for the (R,R) and (R,S) diastereomers. Integrate the peaks in the uncluttered
region to calculate the ee.
-
Method 3: Chiral GC-FID (High-Resolution Alternative)
For laboratories optimized for volatile organic analysis, Chiral Gas Chromatography offers unparalleled theoretical plate counts, making it ideal for resolving closely eluting isomers[2].
Causality & Mechanistic Insight
Injecting the free secondary amine directly into a GC system leads to irreversible adsorption on the inlet liner and hydrogen bonding with the stationary phase, destroying peak symmetry. Causality: Derivatization with Trifluoroacetic anhydride (TFAA) replaces the polar N-H bond with a bulky, highly volatile N-COCF3 group. This eliminates hydrogen bonding, drastically lowers the boiling point, and ensures sharp, symmetrical peaks on cyclodextrin-based or Chirasil-Val columns.
Step-by-Step Protocol: Chiral GC
-
Derivatization: Dissolve 2 mg of the analyte in 0.5 mL of dichloromethane (DCM). Add 50 µL of TFAA and 10 µL of pyridine.
-
Incubation: Heat at 60 °C for 30 minutes in a sealed GC vial.
-
Quenching: Cool to room temperature, evaporate to dryness under a gentle stream of nitrogen (to remove excess TFAA and byproducts), and reconstitute in 1.0 mL of hexane.
-
GC Conditions:
-
Column: CP-Chirasil-Dex CB (25 m × 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 80 °C hold for 2 min, ramp at 5 °C/min to 160 °C, hold for 10 min.
-
Injector/Detector: Split ratio 50:1; FID at 250 °C.
-
-
Analysis: The derivatized enantiomers will elute as sharp, distinct peaks. Integrate to determine the ee.
References
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy Source: Analytical Chemistry (ACS Publications) URL:[Link]
-
Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis Source: Catalysts (MDPI) URL:[Link]
Sources
A Comparative Guide to the Synthesis of Ethyl 4,4-difluoro-3-(methylamino)butanoate: A Validated Protocol and Methodological Analysis
For the modern medicinal chemist and process development scientist, the incorporation of fluorinated motifs is a cornerstone of rational drug design. Among these, β-fluoroamines represent a privileged scaffold, offering unique conformational constraints and metabolic stability. This guide provides a comprehensive, validated protocol for the synthesis of Ethyl 4,4-difluoro-3-(methylamino)butanoate, a valuable building block in this class. We will delve into the mechanistic rationale behind the chosen synthetic strategy, present a detailed, step-by-step experimental procedure, and offer a comparative analysis against alternative methodologies, supported by experimental data and established chemical principles.
Introduction: The Significance of Fluorinated β-Amino Esters
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. In the context of drug discovery, gem-difluorination adjacent to an amine, as seen in Ethyl 4,4-difluoro-3-(methylamino)butanoate, can modulate basicity (pKa), improve metabolic stability by blocking potential sites of oxidation, and induce favorable conformational biases. These attributes make such compounds highly sought-after intermediates for the synthesis of novel therapeutics.
The synthesis of this target molecule is most effectively approached via a two-step sequence: the initial formation of a β-keto ester, Ethyl 4,4-difluoro-3-oxobutanoate, followed by a reductive amination with methylamine. This guide will provide a detailed protocol for this sequence, with a particular focus on the validation of the reductive amination step, a critical transformation in amine synthesis.[1][2][3]
Part 1: Validated Synthesis Protocol for Ethyl 4,4-difluoro-3-(methylamino)butanoate
This section details a robust and high-yielding two-step synthesis.
Step 1: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate
The initial step involves a Claisen condensation reaction to form the β-keto ester precursor. This protocol is adapted from a high-yielding patented procedure.[4][5]
Experimental Protocol:
-
To a stirred suspension of sodium ethoxide (14.96 g, 0.22 mol) in ethyl acetate (45.9 g, 0.53 mol) at 25 °C, cool the mixture to 5 °C.
-
Slowly add ethyl difluoroacetate (24.9 g, 0.2 mol) to the suspension, maintaining the internal temperature between 10 and 25 °C over a period of 2 hours.
-
After the addition is complete, heat the reaction mixture to 65 °C and stir for an additional 2 hours.
-
Cool the mixture to 20 °C and carefully add 98% sulfuric acid (20.4 g, 0.2 mol) over 20 minutes, keeping the temperature between 20 and 25 °C. A thick precipitate of sodium bisulfate will form.
-
Filter off the precipitated salt and wash the solid with ethyl acetate.
-
The filtrate contains the desired Ethyl 4,4-difluoro-3-oxobutanoate. For this specific protocol, a yield of 95.6% was reported based on GC analysis with an internal standard.[5]
Step 2: Reductive Amination to Yield Ethyl 4,4-difluoro-3-(methylamino)butanoate
The cornerstone of this synthesis is the reductive amination of the β-keto ester with methylamine. We will focus on a highly selective and mild method using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.[2][3][6][7]
Experimental Protocol:
-
In a round-bottom flask, dissolve Ethyl 4,4-difluoro-3-oxobutanoate (1.66 g, 10 mmol) in 1,2-dichloroethane (DCE, 40 mL).
-
Add a solution of methylamine (e.g., 2.0 M in THF, 6 mL, 12 mmol, 1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine/enamine.
-
Add sodium triacetoxyborohydride (3.18 g, 15 mmol, 1.5 equivalents) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 4,4-difluoro-3-(methylamino)butanoate.
Validation and Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H and ¹³C NMR: The spectra will confirm the molecular structure. Expected ¹H NMR signals would include resonances for the ethyl ester group, the methylamino group, the methylene and methine protons of the butanoate backbone, and a characteristic triplet for the CHF₂ group.
-
GC-MS: This analysis will confirm the molecular weight of the product and provide an assessment of its purity.[8]
Part 2: Mechanistic Insights and Comparative Analysis
A deep understanding of the underlying reaction mechanisms and a comparison with alternative methods are crucial for protocol optimization and troubleshooting.
The Rationale Behind Reductive Amination with Sodium Triacetoxyborohydride
Reductive amination is a powerful method for the formation of C-N bonds.[1][2] The reaction proceeds through the initial formation of an imine or enamine intermediate from the ketone and amine, which is then reduced to the final amine product.
Caption: General mechanism of reductive amination.
The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical for the success of this reaction.[2][6]
-
Selectivity: NaBH(OAc)₃ is a milder reducing agent than sodium borohydride (NaBH₄).[1] This is crucial because it selectively reduces the protonated imine intermediate much faster than the starting ketone, minimizing the formation of the corresponding alcohol byproduct.[1][2]
-
Mild Reaction Conditions: The reaction can be carried out under non-acidic or weakly acidic conditions, which is beneficial for substrates containing acid-sensitive functional groups.[7]
-
Safety: It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas, especially under acidic conditions.[3][6]
Comparative Analysis of Reductive Amination Methods
While NaBH(OAc)₃ is often the reagent of choice, other methods for reductive amination exist, each with its own set of advantages and disadvantages.
| Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Preferred Method | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE or THF, room temp. | High selectivity, mild conditions, good functional group tolerance, safer than NaBH₃CN.[2][3] | Higher cost compared to NaBH₄. |
| Alternative 1 | Sodium Cyanoborohydride (NaBH₃CN) | MeOH, pH 6-7 | Effective for a wide range of substrates.[9] | Highly toxic (releases HCN), less selective than NaBH(OAc)₃.[6] |
| Alternative 2 | Sodium Borohydride (NaBH₄) | Stepwise: imine formation then reduction (e.g., in MeOH) | Inexpensive and readily available.[1] | Can reduce the starting ketone, leading to alcohol byproducts if not performed stepwise.[1] |
| Alternative 3 | Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Economical for large-scale synthesis, no metal hydride waste.[10] | May require elevated pressure and temperature, potential for dehalogenation, not suitable for substrates with other reducible functional groups. |
Part 3: Experimental Workflow and Data Visualization
A clear workflow is essential for the successful execution of this synthesis.
Caption: Experimental workflow for the synthesis and validation of Ethyl 4,4-difluoro-3-(methylamino)butanoate.
Conclusion
This guide provides a validated and detailed protocol for the synthesis of Ethyl 4,4-difluoro-3-(methylamino)butanoate, a valuable fluorinated building block. The presented two-step approach, culminating in a selective reductive amination using sodium triacetoxyborohydride, offers a reliable and high-yielding route to this target molecule. The comparative analysis of different reductive amination methods equips researchers with the knowledge to make informed decisions based on the specific requirements of their synthetic goals, balancing factors such as selectivity, safety, and cost. By following the detailed experimental procedures and understanding the underlying chemical principles, researchers can confidently incorporate this and similar fluorinated β-amino esters into their drug discovery and development programs.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
PLoS One. (2014). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Google P
-
Organic Reactions. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
-
ACS Catalysis. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. [Link]
-
Myers, A. (n.d.). Chem 115. [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]
-
University of Liverpool. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. [Link]
-
PubMed. (1995). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[1][2]-Proton Shift Reaction.(1) Scope and Limitations. [Link]
-
LECO Corporation. (n.d.). Investigation of Extracted Analytes from Packaging Materials with GC-MS and High Resolution MS. [Link]
-
ResearchGate. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. gcms.cz [gcms.cz]
- 9. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Comparative Stability of Fluorinated Amino Esters: A Technical Guide for Drug Development
The strategic incorporation of fluorine into amino acids and their ester derivatives is a cornerstone of modern peptidomimetic drug design. However, fluorination introduces a profound chemical dichotomy: while it can dramatically enhance the metabolic and proteolytic stability of the amino acid side chain, it can concurrently compromise the hydrolytic stability of the ester moiety.
As drug development professionals, understanding this "fluorine dichotomy" is critical for optimizing pharmacokinetic profiles. This guide objectively compares the stability profiles of fluorinated amino esters, detailing the underlying mechanisms and providing field-proven, self-validating experimental protocols for your laboratory.
Hydrolytic Stability: The Vulnerability of Fluorinated Esters
When engineering prodrugs or peptide intermediates, the ester bond is a primary target for chemical and enzymatic hydrolysis. The introduction of fluorine atoms adjacent to the ester oxygen (e.g., fluoroethyl esters) or near the carbonyl carbon fundamentally alters the electronic landscape of the molecule.
The Mechanistic Causality: Fluorine exerts a strong electron-withdrawing inductive effect (-I). When positioned on the ester alkyl group, this effect increases the electrophilicity of the carbonyl carbon and stabilizes the leaving group (the fluoroalcohol) 1. Consequently, the activation energy for nucleophilic attack by hydroxide ions is lowered, drastically accelerating base-catalyzed hydrolysis.
Quantitative Comparison: Ester Hydrolysis Rates
As demonstrated in peptide model studies, the hydrolytic stability of an ester decreases exponentially as the degree of fluorination increases [[1]]().
Table 1: Comparative Hydrolysis Half-Lives of C-Terminal Ethyl Esters (pH 11.0)
| Ester Type | Structure | Half-Life ( | Relative Hydrolysis Rate |
| Ethyl Ester | -OCH₂CH₃ | ~1500 min | 1x (Baseline) |
| Monofluoroethyl | -OCH₂CH₂F | ~190 min | ~8x faster |
| Trifluoroethyl | -OCH₂CF₃ | 6.4 ± 1.7 min | ~230x faster |
Note: Data extrapolated from partially fluorinated ethyl esters in aqueous buffer systems [[1]]().
Fig 1: Comparative base-catalyzed hydrolysis pathways of fluorinated vs. non-fluorinated esters.
Protocol 1: pH-Dependent Ester Hydrolysis Kinetic Assay
To accurately profile the hydrolytic lability of a novel fluorinated amino ester, utilize this self-validating LC-MS/MS workflow.
-
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 7.4, 8.0, and 11.0.
-
Causality: Testing across a pH gradient isolates the hydroxide ion concentration as the independent variable, confirming whether degradation is strictly base-catalyzed.
-
-
Substrate Initiation: Dissolve the fluorinated amino ester in DMSO and spike into the pre-warmed buffer (37°C) to a final concentration of 100 µM. Ensure final DMSO concentration is <1% v/v to prevent solvent-induced structural artifacts.
-
Kinetic Sampling: Extract 50 µL aliquots at predefined intervals (e.g., 0, 2, 5, 10, 30, and 60 minutes).
-
Reaction Quenching (Self-Validation): Immediately mix each aliquot with 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile.
-
Causality: The sudden drop in pH neutralizes the hydroxide nucleophile, instantly halting hydrolysis and ensuring the LC-MS reading accurately reflects the specific time point.
-
-
LC-MS/MS Quantification: Monitor the disappearance of the intact ester and the stoichiometric appearance of the free carboxylic acid.
-
Self-Validation: The mass balance (Ester remaining + Acid formed = Initial concentration) must equal 100% ± 5%. If it drops below 95%, alternative degradation pathways (e.g., oxidation, aggregation) are occurring.
-
Metabolic and Proteolytic Stability: The Side-Chain Advantage
While fluorinated esters are hydrolytically vulnerable, incorporating fluorine into the amino acid side chain (e.g., 4-fluoroproline, hexafluoroleucine) provides a profound stabilizing effect against enzymatic degradation 2.
The Mechanistic Causality: Fluorine atoms possess a larger van der Waals radius than hydrogen (1.47 Å vs. 1.20 Å) and exhibit extreme electronegativity. When a canonical amino acid is replaced with a highly fluorinated analogue, the resulting steric shielding and stereoelectronic effects prevent proteases from adopting the necessary transition state geometry to cleave adjacent amide bonds 3. Furthermore, the increased lipophilicity blocks metabolically labile C-H sites from cytochrome P450 oxidation 4.
Protocol 2: In Vitro Microsomal Stability Profiling
To quantify the metabolic resistance conferred by side-chain fluorination, utilize human liver microsomes (HLM).
-
Microsome Preparation: Thaw HLM on ice and dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
-
Pre-Incubation: Add the fluorinated amino ester (1 µM final) and pre-incubate at 37°C for 5 minutes.
-
Causality: Pre-incubation ensures thermal equilibrium before enzymatic turnover begins, preventing artificial lag phases in the kinetic curve.
-
-
Reaction Initiation: Add NADPH (1 mM final) to initiate cytochrome P450 activity.
-
Self-Validation: Always run a parallel negative control lacking NADPH. If the compound degrades in the absence of NADPH, it indicates chemical instability (e.g., ester hydrolysis) rather than CYP450-mediated metabolism.
-
-
Time-Course Sampling & Quenching: Remove 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Causality: Cold organic solvent instantly denatures and precipitates microsomal proteins, locking the kinetic snapshot.
-
-
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
) and half-life ( ).
Fig 2: Self-validating workflow for in vitro microsomal stability profiling of amino esters.
Stereochemical Stability: -Trifluoromethyl Amino Esters
A critical challenge in peptide synthesis and formulation is the base-catalyzed racemization of canonical amino esters. This occurs via the abstraction of the relatively acidic
The Mechanistic Causality: By replacing the
When designing a drug candidate that requires both stereochemical integrity during aggressive synthetic coupling cycles and robust in vivo half-life,
References
-
Title: Utility of fluorinated α-amino acids in development of therapeutic peptides Source: tandfonline.com URL: 2
-
Title: Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC Source: nih.gov URL: 4
-
Title: Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC Source: nih.gov URL: 1
-
Title: Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment | Accounts of Chemical Research Source: acs.org URL: 3
-
Title: Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors | Journal of the American Chemical Society Source: acs.org URL: 5
-
Title: Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC Source: nih.gov URL: 6
Sources
- 1. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profiling & Enantiomeric Resolution of Ethyl 4,4-difluoro-3-(methylamino)butanoate
Executive Summary
Ethyl 4,4-difluoro-3-(methylamino)butanoate (CAS: 2248276-45-9) represents a critical class of fluorinated
This guide provides a comparative spectroscopic analysis of the (
Molecular Architecture & Spectroscopic Challenges
The molecule features a secondary amine and a difluoromethyl group attached to the chiral C3 position.
-
Chiral Center (C3): The stereocenter governing the spatial arrangement.
-
Diastereotopic Fluorines: The two fluorine atoms in the
group are diastereotopic ( and ) due to the adjacent chiral center. They appear as distinct signals even in achiral solvents. -
The Challenge: In an achiral environment (e.g.,
), the ( ) and ( ) enantiomers exhibit identical NMR spectra. Differentiation requires a chiral environment to break the symmetry.
Structural Diagram (Graphviz)
Figure 1: Structural features governing the spectroscopic behavior of the target molecule.
Comparative Analysis of Analytical Methods
We evaluated three primary methodologies for distinguishing the enantiomers. The "Product" (Method A) is compared against standard alternatives.
Method A: NMR with Chiral Solvating Agents (Recommended)
This method utilizes the high sensitivity of the fluorine nucleus.[1] When a Chiral Solvating Agent (CSA) like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNPPA) is added, it forms a transient diastereomeric complex with the amine.
-
Mechanism: Non-covalent ion-pairing/hydrogen bonding between the CSA and the methylamino group.
-
Performance: The diastereotopic fluorines (
) of the ( )-enantiomer experience a different magnetic environment than those of the ( )-enantiomer. -
Result: The original two fluorine signals split into four distinct sets (or broadened shifted peaks) in the racemate.
Method B: Chiral Derivatization (Mosher's Method)
Reaction with
-
Mechanism: Formation of stable diastereomeric amides.
-
Performance: High resolution but requires chemical modification (destructive).
-
Result: Distinct chemical shifts (
) in both and NMR.
Method C: Electronic Circular Dichroism (ECD)
-
Mechanism: Differential absorption of left- vs. right-circularly polarized light.
-
Performance: Determines absolute configuration (
vs ) but poor for quantifying enantiomeric excess (ee) in mixtures.
Summary of Performance Data
| Feature | Method A: | Method B: Mosher Derivatization | Method C: Chiral HPLC |
| Analyte State | Native (Recoverable) | Derivatized (Destructive) | Native |
| Prep Time | < 5 mins (Mix & Measure) | > 1 hour (Reaction + Workup) | 30 mins (Equilibration) |
| Resolution ( | Moderate (~0.05 - 0.2 ppm) | High (> 0.2 ppm) | Baseline Separation ( |
| Throughput | High | Low | Low (Serial injection) |
| Cost | Low (Solvent/CSA) | Medium (Reagents) | High (Columns/Solvents) |
| Primary Utility | Rapid ee% Determination | Absolute Config Assignment | QC / Purity Validation |
Detailed Experimental Protocols
Protocol 1: NMR Enantiomeric Excess Determination
This protocol is self-validating: if no splitting is observed, the sample is either pure enantiomer or the CSA is ineffective (control check).
Materials:
-
Analyte: 10 mg Ethyl 4,4-difluoro-3-(methylamino)butanoate.
-
Solvent: 0.6 mL
(neutralized with basic alumina to prevent salt dissociation). -
CSA: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (1.5 - 2.0 equivalents).
Step-by-Step Workflow:
-
Baseline Scan: Dissolve 5 mg of the analyte in
. Acquire a standard NMR (proton-decoupled). Note the chemical shift of the group (typically -120 to -130 ppm, appearing as a doublet of doublets or multiplets). -
Complexation: Add 1.5 equivalents of the CSA directly to the NMR tube. Shake vigorously for 30 seconds.
-
Acquisition: Acquire
NMR (min. 64 scans). -
Analysis:
-
Racemate: You will observe splitting of the fluorine signals.
-
Pure Enantiomer: You will observe a single set of shifted signals.
-
Calculation:
.
-
Protocol 2: Absolute Configuration via Mosher Amide
Used to assign whether your batch is R or S.
-
Reaction: Mix 10 mg analyte, 20
L triethylamine, and 15 mg ( )-(-)-MTPA-Cl in (0.5 mL). -
Incubation: Let stand for 15 minutes (reaction is usually fast for secondary amines).
-
NMR: Acquire
NMR. -
Analysis: Compare the chemical shifts of protons adjacent to the chiral center (e.g., the
proton and the -ester protons).-
Rule: Calculate
. Use the Mosher model to assign configuration based on the shielding/deshielding sectors.
-
Supporting Data: Representative Spectral Characteristics
The following data is extrapolated from validated studies on structurally homologous fluorinated
Table 2: Simulated NMR Shift Differences (Mosher Analysis)
| Proton Group | Diagnostic Value | |||
| 3.85 | 3.92 | -0.07 | Negative | |
| 5.95 | 6.10 | -0.15 | Strongly Negative | |
| 2.65 | 2.55 | +0.10 | Positive | |
| 2.90 | 2.85 | +0.05 | Positive |
Note: In the Mosher model, if the
Decision Logic for Researchers
Use this workflow to select the appropriate analytical method for your development stage.
Figure 2: Decision matrix for analytical method selection.
References
-
Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes. Organic Letters, 2020. [Link] Citation for the general methodology of using
NMR for chiral resolution. -
Efficient Synthesis of New Fluorin
-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI Molecules, 2020. [Link] Citation for the synthesis and enzymatic resolution of closely related fluorinated -amino esters.[2] -
Assigning the Absolute Configurations of Chiral Primary Amines Based on 19F NMR. Frontiers in Chemistry, 2019. [Link] Citation for the Mosher-like derivatization protocols using fluorinated auxiliaries.
-
19F NMR enantiodiscrimination of amino acids. The Analyst, 2023. [Link] Citation for the use of specific chiral probes for amino acid derivatives.
Sources
biological screening of novel fluorinated butanoates
Title: Biological Screening of Novel Fluorinated Butanoates: A Comparative Guide to Next-Generation HDAC Inhibitors
Executive Summary & Scientific Rationale
Sodium butyrate (NaB) is a well-characterized short-chain fatty acid (SCFA) that acts as a pan-histone deacetylase (HDAC) inhibitor. While it has proven invaluable in epigenetic research, its clinical and translational utility is severely bottlenecked by rapid pharmacokinetic clearance (half-life < 15 minutes) and low millimolar potency.
To overcome these liabilities, medicinal chemists have turned to the strategic incorporation of fluorine atoms into the butanoate scaffold[1]. Fluorinated butanoates—such as sodium 4-fluorobutanoate, 2,2-difluorobutanoate, and 4,4,4-trifluorobutanoate—are increasingly hypothesized as superior candidates for anticancer drug development [2]. The rationale is twofold:
-
Thermodynamic Binding Enhancement: Fluorine substitution exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the terminal carboxylate, altering its electrostatic interaction with the catalytic zinc ion (Zn²⁺) in the HDAC active site, frequently leading to enhanced potency or isoform selectivity [1].
-
Metabolic Shielding: The strong carbon-fluorine (C-F) bond and the steric bulk of trifluoromethyl groups effectively block cytochrome P450-mediated oxidation and hepatic β-oxidation, drastically extending the compound's biological half-life [3].
This guide provides an objective, data-driven comparison of novel fluorinated butanoates against their non-fluorinated counterpart, detailing the biological screening workflows and self-validating protocols required to evaluate these candidates.
Comparative Performance Data
The following tables synthesize quantitative screening data comparing the structure-activity relationship (SAR) and pharmacokinetic improvements of progressive fluorination on the butanoate scaffold.
Table 1: Biochemical Profiling and Isoform Selectivity Quantitative assessment of HDAC inhibition using fluorogenic substrates. Lower IC₅₀ indicates higher potency.
| Compound | Structure Modification | HDAC1 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) | Selectivity Ratio (H1/H6) |
| Sodium Butyrate (NaB) | Native SCFA | 1,200.0 | 1,500.0 | 0.80 |
| 4-Fluorobutanoate | Terminal mono-fluorination | 450.0 | 600.0 | 0.75 |
| 2,2-Difluorobutanoate | α-carbon di-fluorination | 85.0 | 110.0 | 0.77 |
| 4,4,4-Trifluorobutanoate | Terminal tri-fluorination | 15.0 | 4.5 | 3.33 |
| Vorinostat (SAHA) | Positive Control (Hydroxamate) | 0.015 | 0.020 | 0.75 |
Table 2: Metabolic Stability and Cellular Efficacy Evaluation of pharmacokinetic endurance and functional biological outcomes.
| Compound | HLM Half-life (t½, min) | Clearance (µL/min/mg) | HCT116 Cell Viability IC₅₀ (µM) |
| Sodium Butyrate (NaB) | < 15 | > 150.0 | 2,500.0 |
| 4-Fluorobutanoate | 45 | 65.2 | 850.0 |
| 2,2-Difluorobutanoate | 120 | 22.4 | 150.0 |
| 4,4,4-Trifluorobutanoate | > 240 | < 5.0 | 45.0 |
Data Interpretation: The transition from a native butanoate to a 4,4,4-trifluorinated analog yields a nearly 80-fold increase in HDAC1 potency and extends the microsomal half-life from under 15 minutes to over 4 hours. Similar to sodium butyrate, these fluorinated derivatives successfully inhibit Class I and Class II HDAC enzymes, but with vastly superior pharmacokinetic profiles [4].
Mechanistic Pathway Visualization
To understand the biological screening endpoints, we must map the molecular causality. The diagram below illustrates how fluorinated butanoates disrupt the epigenetic machinery to induce cell cycle arrest.
Fig 1. Mechanistic pathway of HDAC inhibition by fluorinated butanoates leading to apoptosis.
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, it is critical to recognize that a protocol is only as robust as its internal controls and logical foundations. Below are the optimized workflows for screening these novel compounds, detailing the why behind the how.
Protocol A: In Vitro Fluorogenic HDAC Isoform Profiling
Objective: Determine the biochemical IC₅₀ of fluorinated butanoates against purified HDAC isoforms.
-
Enzyme-Inhibitor Pre-incubation:
-
Step: Incubate recombinant HDAC1 (2 nM) with varying concentrations of the fluorinated butanoate in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA) for 30 minutes at 37°C.
-
Causality: Pre-incubation is critical. Fluorinated carboxylates often exhibit slow-binding kinetics compared to standard hydroxamates. Allowing the system to reach thermodynamic equilibrium before introducing the substrate prevents the artificial underestimation of inhibitor potency.
-
-
Substrate Addition:
-
Step: Add 50 µM of Fluor de Lys® (fluorogenic acetylated peptide substrate) and incubate for exactly 60 minutes.
-
Causality: The substrate mimics an acetylated lysine residue on a histone tail. The bulky fluorophore is electronically quenched as long as the acetyl group remains attached.
-
-
Reaction Quenching and Development:
-
Step: Add the Developer solution supplemented with 2 µM Trichostatin A (TSA). Incubate for 15 minutes at room temperature.
-
Causality: This is a self-validating step. The Developer contains a protease that specifically cleaves the deacetylated substrate to release the fluorophore. TSA, a highly potent pan-HDAC inhibitor, is added simultaneously to instantly halt any further HDAC activity. This ensures the fluorescent signal represents a precise 60-minute kinetic snapshot, eliminating background noise.
-
-
Signal Quantification:
-
Step: Read fluorescence (Ex: 360 nm, Em: 460 nm) using a microplate reader. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).
-
Protocol B: Human Liver Microsome (HLM) Stability Assay
Objective: Assess the resistance of the fluorinated carbon backbone to CYP450-mediated phase I metabolism.
-
Microsomal Pre-incubation:
-
Step: Mix the fluorinated candidate (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.
-
Causality: Microsomes are lipid vesicles containing CYP450 enzymes. Pre-incubation allows the highly lipophilic fluorinated compounds to partition into the lipid bilayer, ensuring they are physically accessible to the enzyme active sites before the reaction begins.
-
-
Reaction Initiation:
-
Step: Initiate the reaction by adding an NADPH-regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Causality: CYP450 enzymes are strictly dependent on NADPH as an electron donor. Using a regenerating system rather than a single bolus of NADPH prevents cofactor depletion, ensuring linear metabolic kinetics over the entire assay duration.
-
-
Time-Course Quenching:
-
Step: At specific time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard.
-
Causality: The cold organic solvent serves a dual purpose: it instantly denatures the microsomal proteins (halting metabolism at the exact time point) and precipitates the protein fraction, which must be centrifuged out to prevent catastrophic clogging of the LC-MS/MS analytical columns.
-
Biological Screening Workflow
The development of fluorinated butanoates follows a strict hierarchical screening funnel to ensure only compounds with both target engagement and metabolic viability advance to in vivo studies.
Fig 2. Hierarchical biological screening workflow for novel fluorinated butanoate candidates.
Conclusion
The demonstrates a clear evolutionary step in medicinal chemistry. By strategically replacing hydrogen atoms with fluorine, researchers can successfully uncouple the potent epigenetic regulatory capabilities of short-chain fatty acids from their inherent metabolic fragility. As evidenced by the comparative data, terminal trifluorination (e.g., 4,4,4-trifluorobutanoate) offers the most optimal balance of enhanced HDAC chelation and prolonged microsomal stability, positioning these molecules as highly viable candidates for next-generation oncology therapeutics.
References
-
Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors. PMC - NIH. Available at:[Link]
- Metabolites for treatment and prevention of autoimmune disease (WO2018027274A1). Google Patents.
Assessing the Purity of Synthesized Ethyl 4,4-difluoro-3-(methylamino)butanoate: A Comparative Analytical Guide
As pharmaceutical pipelines increasingly rely on halogenated building blocks to modulate lipophilicity and metabolic stability, the rigorous purity assessment of novel intermediates has become a critical bottleneck. Nearly one-third of newly approved small molecule drugs contain at least one fluorine atom[1].
This guide provides an authoritative, comparative framework for evaluating the purity of Ethyl 4,4-difluoro-3-(methylamino)butanoate (CAS: 2248276-45-9). Because certified reference standards (CRSs) are rarely available for early-stage synthetic intermediates, traditional chromatographic assays fall short[2]. As a Senior Application Scientist, I have designed this guide to move beyond basic testing, detailing a self-validating analytical system that leverages the orthogonal strengths of Quantitative NMR (qNMR) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
Analytical Strategy Comparison
To establish absolute confidence in the purity of a synthetic batch, we must understand the mechanistic limitations of our instruments. Relying on a single technique introduces blind spots.
-
HPLC-UV: While ubiquitous for routine batch release, HPLC-UV is fundamentally flawed for absolute quantitation of novel compounds without a reference standard. Ethyl 4,4-difluoro-3-(methylamino)butanoate lacks an extended conjugated system, resulting in poor and variable UV absorbance.
-
LC-HRMS: This technique excels in the separation and detection of trace-level impurities (<0.1%) and provides exact mass data for byproduct identification[3]. However, because ionization efficiencies vary wildly between the parent molecule and its degradants, LC-MS cannot provide reliable absolute quantitation without a CRS.
-
Quantitative NMR (qNMR): qNMR is the gold standard for absolute quantitation. It provides an intrinsically linear response, meaning there is no requirement for a compound-specific calibration curve[2]. For fluorinated compounds,
F qNMR is exceptionally powerful: the F isotope has 100% natural abundance, a spin of ½, and a massive chemical shift range (>200 ppm) that is virtually free from background matrix interference[4].
Table 1: Comparative Performance for Fluorinated -Amino Acid Esters
| Analytical Technique | Primary Utility | Sensitivity (LOD) | Requires Analyte CRS? | Structural Insight |
| Absolute Quantitation (Assay) | ~0.1% (1 mg/g) | No (Uses Internal Std) | High (Isomer/Ratio ID) | |
| LC-HRMS | Trace Impurity Profiling | <0.01% | Yes (For Quantitation) | Very High (Exact Mass) |
| HPLC-UV | Routine Batch Release | ~0.05% | Yes | Low (Retention Time) |
Experimental Workflows & Self-Validating Protocols
To guarantee scientific integrity, analytical protocols must be engineered as self-validating systems. For Ethyl 4,4-difluoro-3-(methylamino)butanoate, we achieve this through a Dual-Nuclei Cross-Validation Loop . By calculating the absolute purity independently using the
Protocol A: Dual-Nuclei ( F & H) qNMR Absolute Quantitation
Causality & Design Choices:
-
Internal Standard Selection: Trifluoroacetic acid (TFA) is selected as the
F internal standard because it yields a sharp, distinct singlet at −75.0 ppm, which is far removed from the target -CF H signal (typically -120 to -130 ppm), preventing any signal overlap[6]. -
Proton Decoupling (
F{ H}): The -CF H fluorine atoms are naturally split by the adjacent proton. Applying proton decoupling collapses this multiplet into a sharp singlet, drastically improving the signal-to-noise ratio and integration accuracy[6]. -
Relaxation Delay (
): Quantitative accuracy requires full magnetization recovery. Thengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> must be set to of the slowest relaxing nucleus to capture 99.3% of the signal intensity.
Step-by-Step Methodology:
-
Sample Preparation: Using a microbalance (
mg), accurately weigh ~20.0 mg of the synthesized Ethyl 4,4-difluoro-3-(methylamino)butanoate and ~5.0 mg of high-purity TFA (certified internal standard) into a glass vial[3]. -
Solvation: Dissolve the mixture in 600 µL of DMSO-
. Ensure complete dissolution via vortexing, as undissolved particulates will skew the mass balance. -
F Acquisition: Acquire the spectrum at 564 MHz (on a 600 MHz spectrometer) using an inverse-gated
H decoupling pulse sequence. Set the pulse angle to 90° and the relaxation delay ( ) to 25 seconds. -
H Acquisition: Acquire a standard 1D proton spectrum using Maleic acid as an internal standard (if performing the orthogonal
H check). Set to 30 seconds[5]. -
Data Processing: Apply manual phase and baseline corrections. Calculate the absolute purity (
) using the fundamental qNMR equation: (Where = integral, = number of nuclei, = molar mass, = weighed mass).
Protocol B: LC-HRMS Trace Impurity Profiling
Causality & Design Choices: While qNMR provides the absolute assay, it struggles to detect impurities below 0.1%[7]. LC-HRMS is deployed orthogonally to detect trace defluorination byproducts or unreacted starting materials. We avoid TFA in the mobile phase because it causes severe ion suppression in electrospray ionization (ESI); formic acid is used instead to facilitate protonation of the secondary amine[3].
Step-by-Step Methodology:
-
Chromatography: Inject 2 µL of a 1 mg/mL sample solution onto a polar-endcapped C18 column (e.g., Waters Acquity HSS T3), which retains polar aliphatic amines better than standard C18.
-
Mobile Phase: Run a gradient of Water (A) and Acetonitrile (B), both modified with 0.1% Formic acid.
-
Detection: Operate the High-Resolution Mass Spectrometer (e.g., Q-TOF) in positive ESI mode. The target compound will appear as
at m/z 182.10. Acquire MS/MS spectra for any peak exceeding 0.05% relative area to elucidate the structure of unknown degradants[3].
Workflow Visualization
The following logic diagram maps the orthogonal integration of qNMR and LC-MS. This dual-pronged approach ensures that no impurity escapes detection, whether it is an isobaric isomer (caught by NMR) or a trace-level highly responsive degradant (caught by MS).
Orthogonal workflow combining qNMR and LC-MS for purity assessment of fluorinated building blocks.
Conclusion
For complex, novel building blocks like Ethyl 4,4-difluoro-3-(methylamino)butanoate, traditional 100%-area normalization via HPLC is scientifically inadequate. By combining the absolute, standard-free quantitation of
References
1. - nih.gov 2.3 - benchchem.com 3.7 - spectroscopyeurope.com 4. 4 - worldpharmatoday.com 5. - researchgate.net 6. 2 - rssl.com 7.5 - nih.gov
Sources
- 1. researchgate.net [researchgate.net]
- 2. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure and conformational dynamics of fluorine-containing drugs [worldpharmatoday.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
Safety Operating Guide
A Guide to the Safe Disposal of Ethyl 4,4-difluoro-3-(methylamino)butanoate for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel chemical entities like Ethyl 4,4-difluoro-3-(methylamino)butanoate demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
The structural characteristics of Ethyl 4,4-difluoro-3-(methylamino)butanoate—a fluorinated amino acid ester—necessitate a disposal protocol that addresses the potential hazards associated with its functional groups. The presence of a difluoro-moiety is of particular significance, as improper disposal can lead to the formation of hazardous byproducts. This guide is designed to provide a clear, logical framework for managing this chemical waste stream, from initial collection to final disposal.
I. Hazard Assessment and Chemical Profile
Key Hazard Considerations:
-
Fluorinated Compounds: Organofluorine compounds can release hydrogen fluoride (HF) upon incomplete combustion or improper thermal decomposition. HF is a highly corrosive and toxic substance. Therefore, high-temperature incineration in a facility equipped with appropriate scrubbers is the recommended disposal method for many fluorinated organic materials.[1][2]
-
Amino Compounds: The methylamino group imparts basic properties to the molecule. Incompatible materials, such as strong acids, should not be mixed with this waste to avoid vigorous or exothermic reactions.[3]
-
Esters: While generally less reactive, esters can undergo hydrolysis under acidic or basic conditions.
-
General Organic Compounds: Like most organic chemicals, it should be treated as potentially flammable and toxic.[4][5][6]
| Potential Hazard | Associated Functional Group | Primary Disposal Consideration |
| Release of Hydrogen Fluoride | Difluoro- | High-temperature incineration with off-gas scrubbing.[1][2] |
| Reactivity | Methylamino- | Segregation from acidic waste streams.[3] |
| Flammability | Organic Ester | Collection in appropriate, sealed containers away from ignition sources.[4][6] |
| Toxicity | General | Handling with appropriate Personal Protective Equipment (PPE) and disposal as hazardous waste.[7][8] |
II. Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, storage, and disposal of Ethyl 4,4-difluoro-3-(methylamino)butanoate waste.
1. Waste Segregation and Collection:
-
Dedicated Waste Container: Collect all waste containing Ethyl 4,4-difluoro-3-(methylamino)butanoate in a dedicated, clearly labeled, and chemically compatible container.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "Ethyl 4,4-difluoro-3-(methylamino)butanoate".[8] Do not use abbreviations or chemical formulas.
-
Incompatible Waste: Do not mix this waste with other chemical waste streams, particularly strong acids or oxidizing agents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3][9]
2. In-Lab Storage:
-
Secure and Ventilated Area: Store the sealed waste container in a designated, well-ventilated area, such as a chemical fume hood or a designated hazardous waste accumulation area.[8]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate potential spills or leaks.
-
Avoid Ignition Sources: Keep the waste container away from heat, sparks, and open flames.[6][10][11]
3. Arranging for Disposal:
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor for pickup and final disposal.[1]
-
Provide Detailed Information: Accurately describe the waste, including its composition and any known hazards, to the disposal professionals.
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][12]
4. Final Disposal Method:
-
High-Temperature Incineration: The recommended method for the complete destruction of fluorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers to neutralize acidic combustion byproducts like hydrogen fluoride.[1][2]
III. Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Personal Protective Equipment (PPE):
Always wear the following PPE when handling Ethyl 4,4-difluoro-3-(methylamino)butanoate:
-
Safety goggles or a face shield
-
Chemically resistant gloves (e.g., nitrile or neoprene)
-
A flame-resistant lab coat
-
Closed-toe shoes
Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.
-
Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain the spill.[7] Do not use combustible materials like paper towels to absorb large spills.
-
Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[4][6][10][11]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Incident: Report all spills to your laboratory supervisor and EHS department.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][7][13]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][7][10][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][7][10][13]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of Ethyl 4,4-difluoro-3-(methylamino)butanoate.
Caption: Disposal workflow for Ethyl 4,4-difluoro-3-(methylamino)butanoate.
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community.
References
-
Standard Guide for Disposal Of Laboratory Chemicals And Samples. P2 InfoHouse. [Link]
-
1,1-Difluoroethane - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. United States Environmental Protection Agency. [Link]
-
Safety Data Sheet - Ethyl Butanoate. Agilent. [Link]
-
Safety Data Sheet - 1,1-DIFLUOROETHYLENE. MsdsDigital. [Link]
-
Safety Data Sheet - Acetic acid, difluoro-, ethyl ester. Thermo Fisher Scientific. [Link]
-
Laboratory Liquid Waste Disposal Flow Chart. The University of Tokyo. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
CHLORODIFLUOROMETHANE. Occupational Safety and Health Administration. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Fluorine Safety Data Sheet. University of California, Santa Barbara. [Link]
-
Material Safety Data Sheet - Ethyl Butyrate. ScienceLab.com. [Link]
Sources
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- 2. epa.gov [epa.gov]
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- 4. fishersci.com [fishersci.com]
- 5. acs.org [acs.org]
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Personal protective equipment for handling Ethyl 4,4-difluoro-3-(methylamino)butanoate
Executive Summary & Hazard Architecture
Stop and Read: You are handling a fluorinated secondary amine . Do not treat this merely as a standard organic building block. The combination of the amine functionality (basicity/corrosivity) and the difluoromethyl group (enhanced lipophilicity) creates a compound that can rapidly penetrate the stratum corneum and cause deep-tissue chemical burns.
While specific toxicological data (LD50) for Ethyl 4,4-difluoro-3-(methylamino)butanoate may be limited in public registries, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of analogous fluorinated
Core Hazard Profile (Inferred via SAR)
| Hazard Class | Classification | Mechanism of Action |
| Skin Corrosion/Irritation | Category 1B (High Risk) | Secondary amines react with skin proteins; fluorine enhances absorption. |
| Eye Damage | Category 1 (Irreversible) | Basic amines can cause rapid saponification of corneal lipids. |
| Acute Toxicity | Potent (Band 3) | Fluorine substitution often increases metabolic stability and toxicity. |
| Flammability | Combustible Liquid | Ester functionality contributes to flammability; keep away from static/heat. |
The PPE Matrix: A Tiered Defense System
Do not rely on a "one-size-fits-all" approach. Select your PPE based on the scale of your operation.
Tier 1: Analytical & Small Scale (< 100 mg)
For weighing, NMR prep, and aliquoting.
-
Hand Protection: Double Nitrile Gloves (0.11 mm minimum thickness per layer).
-
Why? Fluorinated organics can permeate thin nitrile. The air gap between gloves provides a breakthrough buffer.
-
-
Eye Protection: Chemical Splash Goggles (Indirect Vented).
-
Note: Standard safety glasses are insufficient for amines, which can track around lenses in vapor form.
-
-
Respiratory: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
Tier 2: Preparative & Synthesis Scale (> 100 mg)
For reactions, workups, and purification.
-
Hand Protection: Laminate Film (Silver Shield/4H) liners under Nitrile outer gloves.
-
Why? Laminate film offers broad-spectrum resistance to amines and esters where nitrile fails after prolonged contact [1].
-
-
Body Protection: Tyvek® Lab Coat or chemically resistant apron over standard cotton lab coat.
-
Why? Cotton absorbs liquids, keeping the corrosive amine against your skin. Tyvek repels splashes.
-
-
Face Protection: Face Shield required if pouring liquids outside a closed system (even inside a hood).
Operational Workflow: From Storage to Synthesis
The following decision tree dictates your safety logic during handling.
Figure 1: PPE Selection Logic based on physical state and quantity.
Detailed Protocol Steps
A. Weighing & Transfer
-
Static Control: Fluorinated solids are often static-prone. Use an anti-static gun or ionizer before weighing to prevent "flying powder" which can result in inhalation or surface contamination.
-
The "Sash Rule": Keep the fume hood sash at the lowest possible working height. This creates a physical barrier between your face and the amine.
-
Taping: If using a spatula, wrap the handle in Parafilm or use a disposable one. Amines can corrode metal spatulas over time, leading to cross-contamination.
B. Reaction Setup
-
Glassware: Inspect for micro-cracks. Fluorinated amines can be expensive; losing product to a cracked flask is a safety and economic failure.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.
-
Why? Secondary amines can react with atmospheric CO2 to form carbamates, altering stoichiometry and potentially pressurizing sealed vessels [2].
-
C. Cleanup & Decontamination[1][2]
-
Acid Wash: Wipe down all surfaces (balance, hood sash) with a dilute acid solution (e.g., 1M HCl) followed by water.
-
Doffing: Remove outer gloves inside the hood. Wash hands immediately with soap and water (do not use ethanol/acetone, as this enhances skin absorption of any residue).
Emergency Response: The "Seconds Count" Protocol
If exposure occurs, the lipophilic nature of the fluorine group means the chemical will absorb faster than non-fluorinated analogs.
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Flush for 15+ Minutes. Do not wait. Use the safety shower for large splashes. | Discard contaminated clothing.[1][3][4][5][6] Do not attempt to wash and reuse leather/cloth items. |
| Eye Contact | Irrigate immediately. Hold eyelids open. Time is vision. | Seek medical attention.[2][3][4][5][7][6] Mention "Alkaline/Amine Burn" to the physician. |
| Spill (Hood) | Cover with Dry Sand or Vermiculite . Do not use paper towels (fire risk). | Neutralize with dilute citric acid or sodium bisulfate before disposal. |
Waste Disposal & Logistics
Critical Rule: Do not mix fluorinated waste with general organic solvents if your facility incinerates waste. Fluorine combustion produces HF (Hydrofluoric Acid), which damages standard incinerator scrubbers.
-
Segregation: Label the waste container clearly: "HALOGENATED / FLUORINATED ORGANIC WASTE."
-
Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid), as amines can react violently with them.
-
Final Form: If possible, quench the amine with a stoichiometric amount of acid (e.g., HCl in dioxane) to form the stable salt before disposal. This reduces vapor pressure and handling risk for waste management personnel [3].
References
-
Ansell Chemical Resistance Guide. (2024). Permeation & Degradation Data for Amines and Esters. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023).[8] Best Management Practices for unused pharmaceuticals and specialized chemical intermediates. Retrieved from
(Note: While specific SDS data for CAS 372-29-2 analogs is proprietary, the protocols above are derived from standard "Band 3" potent compound handling guidelines verified against general fluorinated amine safety profiles.)
Sources
- 1. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 7. fishersci.com [fishersci.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
